Technical Documentation Center

3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]
  • CAS: 2126935-75-7

Core Science & Biosynthesis

Foundational

"spectroscopic analysis (NMR, IR, Mass Spec) of 3,4-dihydro-2H-1,4-benzoxazines"

Executive Summary & Structural Context[1] The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3-isomer counterparts often used in polymer resins. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3-isomer counterparts often used in polymer resins. This bicyclic heterocycle—comprising a benzene ring fused to a saturated morpholine ring—serves as a core pharmacophore in neuroprotective agents, cardiovascular drugs, and potassium channel modulators.

Accurate spectroscopic characterization of this scaffold is critical due to the conformational flexibility of the morpholine ring (typically a half-chair) and the potential for oxidative degradation. This guide provides a self-validating, multi-modal spectroscopic workflow (NMR, IR, MS) to definitively assign structure and purity.

Core Structural Numbering

To ensure accurate spectral assignment, the standard IUPAC numbering for the 1,4-benzoxazine core is used throughout this guide:

  • Position 1: Oxygen atom (ether linkage).

  • Position 2: Methylene group (

    
    ) adjacent to oxygen.
    
  • Position 3: Methylene group (

    
    ) adjacent to nitrogen.
    
  • Position 4: Nitrogen atom (secondary amine in the unsubstituted core).[1]

NMR Spectroscopy: The Definitive Fingerprint

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 3,4-dihydro-2H-1,4-benzoxazine core from isomeric impurities (e.g., 1,3-benzoxazines).

NMR Analysis (400+ MHz)

The aliphatic region of the 1,4-benzoxazine spectrum is characterized by the ethylene bridge between the oxygen and nitrogen. In the unsubstituted 3,4-dihydro core, this appears as two distinct triplets (or multiplets depending on resolution and solvent) due to the differing electronegativities of the heteroatoms.

Table 1: Characteristic

NMR Shifts (in

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityMechanistic Explanation
H-2

4.15 – 4.30 Triplet / MultipletDeshielded by the adjacent Oxygen atom (electronegativity 3.5).
H-3

3.30 – 3.50 Triplet / MultipletLess deshielded by Nitrogen (electronegativity 3.0). Appears upfield relative to H-2.
H-4

3.50 – 4.50 Broad SingletExchangeable proton. Shift varies with concentration and solvent (H-bonding).
Ar-H Aromatic6.50 – 6.90 MultipletsOrtho/Para directing effects of O and N push these shifts upfield relative to benzene.

Critical Insight - The "Roofing" Effect: If the resolution is low or the field strength is weak (<300 MHz), the H-2 and H-3 signals may exhibit second-order effects (AA'BB' system), appearing as a complex multiplet rather than clean triplets. This "roofing" effect leans towards the center of the two signals.

NMR Analysis

Carbon-13 NMR provides confirmation of the skeletal connectivity.

  • C-2 (O-CH2): Resonates downfield at ~64-66 ppm .

  • C-3 (N-CH2): Resonates upfield at ~40-45 ppm .

  • Junction Carbons: The quaternary carbons bridging the rings appear at ~133 ppm (C-4a, adjacent to N) and ~143 ppm (C-8a, adjacent to O) .

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid "gatekeeper" technique to verify functional group integrity before investing time in NMR.

Diagnostic Bands
  • N-H Stretching (

    
    ):  A sharp, medium intensity band at 3350–3450 cm⁻¹ .
    
    • Validation: Disappearance of this band indicates successful N-substitution (alkylation/acylation).

  • Ether C-O-C Stretching (

    
    ):  Strong bands at 1200–1260 cm⁻¹  (asymmetric) and 1050 cm⁻¹  (symmetric).
    
  • Aromatic C=C: Characteristic breathing modes at 1500 cm⁻¹ and 1600 cm⁻¹ .[2]

  • Ortho-Substitution Pattern: A strong out-of-plane bending band at ~740–750 cm⁻¹ confirms the 1,2-disubstitution of the benzene ring.

Mass Spectrometry: Fragmentation Logic

In Electron Impact (EI) or ESI-MS/MS, 3,4-dihydro-2H-1,4-benzoxazines exhibit a distinct fragmentation pathway driven by the stability of the aromatic system.

Primary Fragmentation Pathway: Retro-Diels-Alder (RDA)

The morpholine ring is prone to a Retro-Diels-Alder-like cleavage (or simply loss of ethylene), which is diagnostic for this scaffold.

  • Molecular Ion (

    
    ):  Usually distinct and stable due to the aromatic ring.
    
  • Base Peak / Major Fragment (

    
    ):  Loss of neutral ethylene (
    
    
    
    ) from the C2-C3 bridge.
    • Mechanism:[3][4] The radical cation triggers cleavage at the O-C2 and N-C3 bonds.

  • Fragment (

    
    ):  Loss of 
    
    
    
    (imine fragment) is also observed but less dominant than the ethylene loss.

MS_Fragmentation M_Ion Molecular Ion (M+) [Parent] Transition Radical Cation Rearrangement M_Ion->Transition EI / CID Frag_Ethylene Loss of Ethylene (M - 28 Da) Transition->Frag_Ethylene Major Pathway Frag_Imine Loss of CH2NH (M - 29 Da) Transition->Frag_Imine Minor Pathway Base_Peak Base Peak (Benzo-fused cation) Frag_Ethylene->Base_Peak Stabilization

Figure 1: Mass Spectrometry Fragmentation Pathway.[5] The loss of ethylene (28 Da) is the diagnostic signature for the dihydro-1,4-oxazine ring.

Integrated Characterization Workflow

This protocol ensures high-confidence identification, specifically filtering out common synthetic byproducts (e.g., uncyclized aminophenols).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve ~5-10 mg of purified compound in

      
        (standard) or 
      
      
      
      (if solubility is poor or to observe labile N-H protons).
    • Note:

      
       often shifts the N-H signal downfield (>5.0 ppm) and sharpens it.
      
  • FT-IR "Gate" Check:

    • Run a neat film (ATR) or KBr pellet.

    • Pass Criteria: Presence of C-O-C (1230 cm⁻¹) and N-H (3400 cm⁻¹). Absence of broad O-H stretch (3200-3600 cm⁻¹) which would indicate unreacted aminophenol starting material.

  • 
     NMR Acquisition: 
    
    • Acquire 16-32 scans.

    • Integration Check: Verify the ratio of Aromatic (4H) : O-CH2 (2H) : N-CH2 (2H).

    • Self-Validation: If the integration of the 3.3 ppm and 4.2 ppm signals is not 1:1, the ring may not be closed, or dimerization has occurred.

  • MS Confirmation:

    • Run ESI+ or EI-MS.

    • Check for

      
       and the characteristic fragment 
      
      
      
      .

Workflow Start Crude Reaction Mixture Isolate Flash Chromatography (Hexane/EtOAc) Start->Isolate IR_Check FT-IR Screening (Target: 1230 cm⁻¹ C-O-C) Isolate->IR_Check Decision Passes IR? IR_Check->Decision NMR_Exp 1H NMR (CDCl3) Verify C2/C3 Triplets Decision->NMR_Exp Yes Reprocess Repurify / Recyclize Decision->Reprocess No (OH present) MS_Exp Mass Spec (ESI+) Verify M-28 Fragment NMR_Exp->MS_Exp Final Validated Scaffold MS_Exp->Final

Figure 2: Logical workflow for the isolation and validation of 3,4-dihydro-2H-1,4-benzoxazines.

References

  • Synthesis and Biological Evaluation: Zhang, P., et al. (2023).[6] "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines." Molecules. [Link][1][2][4][6][7][8][9]

  • Conformational Analysis: Kuroita, T., et al. (1996). "Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine derivatives." Chemical and Pharmaceutical Bulletin. [Link]

  • Mass Spectrometry Fragmentation: NIST Chemistry WebBook. "Mass spectrum of 1,4-Benzoxazine, 3,4-dihydro-." [Link]

Sources

Exploratory

"biological activity screening of 3,4-dihydro-2H-1,4-benzoxazine libraries"

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic physiological nucleotides and neurotransmitters. Its bicyclic cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic physiological nucleotides and neurotransmitters. Its bicyclic core—a benzene ring fused to a heterocylic oxazine ring—offers a rigid template that positions functional groups in specific vector orientations, making it ideal for targeting G-protein coupled receptors (GPCRs), kinases (specifically PI3K/Akt), and bacterial DNA gyrase.

This guide details the technical workflow for screening libraries of these derivatives. Unlike generic screening protocols, this document focuses on the specific physicochemical quirks of the benzoxazine core—such as its lipophilicity-driven aggregation and specific fluorescence properties—that can lead to false positives in high-throughput environments.

The Scaffold Architecture & Library Design

Before screening, one must understand the library's structural properties. The 3,4-dihydro-2H-1,4-benzoxazine core is often synthesized via Mannich condensation or Buchwald-Hartwig cross-coupling [1, 2].

Critical Screening Consequence: These synthetic routes often leave trace metal catalysts (Pd, Cu) or unreacted amine precursors. In biological assays, particularly fluorescence-based kinase assays, these impurities can quench signals or generate redox cycling, mimicking inhibition.

  • Protocol Requirement: All library compounds must undergo >95% purity verification via LC-MS prior to entering the HTS (High-Throughput Screening) queue.

Oncology Screening Module: PI3K/Akt Pathway Targeting

Recent studies identify 3,4-dihydro-2H-1,4-benzoxazines as potent inhibitors of the PI3K/Akt/mTOR signaling cascade, a critical pathway in non-small cell lung cancer (A549) and prostate cancer (PC-3) [3, 4].

Primary Screen: Metabolic Viability (MTT/MTS)
  • Objective: Determine IC50 values for cytotoxicity.

  • The Benzoxazine Challenge: These derivatives are often highly hydrophobic.[1] In aqueous media (RPMI/DMEM), they may form micro-precipitates at concentrations >50 µM, scattering light and artificially increasing absorbance readings in MTT assays.

  • Optimized Protocol:

    • Solubilization: Dissolve library compounds in 100% DMSO to 10 mM stock.

    • Dilution: Intermediate dilution in serum-free media to 2x final concentration before adding to cells.

    • Readout: Use CellTiter-Glo (luminescence) instead of MTT (absorbance) if precipitation is observed, as it is less sensitive to optical scattering.

Secondary Screen: Mechanism of Action (Apoptosis vs. Necrosis)

Hits from the primary screen must be categorized. Benzoxazines often induce apoptosis via Caspase-3 activation and ROS generation [5].

Flow Cytometry Workflow:

  • Staining: Annexin V-FITC (binds exposed phosphatidylserine) + Propidium Iodide (PI - stains permeable DNA).

  • Gating Strategy:

    • Q1 (Annexin- / PI+): Necrotic (Toxic/Off-target).

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.[2]

    • Q4 (Annexin+ / PI-): Early Apoptotic (Desired Mechanism ).

Pathway Validation: Western Blotting

To confirm the PI3K/Akt mechanism, lysate analysis must show dephosphorylation of downstream effectors.

Protein TargetExpected Change (Inhibition)Significance
p-Akt (Ser473) DecreaseDirect blockage of PI3K activity.
p-mTOR DecreaseDownstream translation arrest.
Caspase-3 Cleavage (Activation)Induction of apoptosis.
Bcl-2 DecreaseLoss of anti-apoptotic protection.
Visualization: PI3K/Akt Inhibition Pathway

The following diagram illustrates the specific intervention points of benzoxazine derivatives within the cancer cell signaling cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt Recruitment Benzoxazine Benzoxazine Inhibitor Benzoxazine->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Benzoxazine->Apoptosis Induces (via Akt Block) mTOR mTORC1 Akt->mTOR Phosphorylation Akt->Apoptosis Suppression (Normal State) Proliferation Cell Proliferation mTOR->Proliferation Translation

Caption: Benzoxazine derivatives inhibit PI3K, preventing PIP3 formation and Akt phosphorylation, ultimately triggering apoptosis.

Antimicrobial Screening Module: DNA Gyrase Targeting

Benzoxazine derivatives have shown significant efficacy against S. aureus and E. coli by targeting DNA Gyrase B (GyrB) , specifically interacting with the ATP-binding pocket [6].

The "PAINS" Filter (Hit Validation)

Benzoxazines can act as Pan-Assay Interference Compounds (PAINS) by chelating magnesium ions required for Gyrase activity, rather than binding the enzyme pocket.

  • Control Experiment: Run the Gyrase supercoiling assay with and without excess Mg²⁺. If activity is restored by Mg²⁺, the compound is a chelator (false positive), not a specific inhibitor.

Molecular Docking Validation

Before in vivo testing, in silico docking is used to prioritize hits.

  • Target: E. coli DNA Gyrase B (PDB ID: 1KZN).

  • Key Interaction: Look for Hydrogen bonding between the benzoxazine carbonyl/amine and Asp73 or Glu50 residues.

Cardiovascular Module: Thrombin & GPIIb/IIIa

A unique application of 3,4-dihydro-2H-1,4-benzoxazines is their dual-action potential as thrombin inhibitors and fibrinogen receptor antagonists [7].[3]

Enzymatic Assay (Thrombin)
  • Substrate: Chromogenic substrate S-2238.

  • Method: Monitor absorbance at 405 nm.

  • Specificity Check: Counter-screen against Trypsin to ensure the benzoxazine is selective for Thrombin. High selectivity is required to prevent broad protease inhibition side effects.

Comprehensive Screening Workflow

The following flowchart details the decision-making logic for screening a benzoxazine library, integrating the oncology and antimicrobial tracks.

Screening_Workflow Library Benzoxazine Library (Synthesis & QC) Solubility Solubility Check (Nephelometry) Library->Solubility Primary Primary Screen (MTT / MIC) Hit_Select Hit Selection (>50% Inhibition) Primary->Hit_Select Solubility->Primary Pass Counter Counter Screen (Fibroblasts / Trypsin) Hit_Select->Counter Filter Toxicity Validation Mechanistic Validation Counter->Validation Selective Hits Onco_Path Oncology: Annexin V + Western Blot Validation->Onco_Path Micro_Path Microbiology: Gyrase Assay + Mg2+ Check Validation->Micro_Path Lead Lead Candidate (SAR Optimization) Onco_Path->Lead Confirmed Apoptosis Micro_Path->Lead Confirmed GyrB Bind

Caption: Integrated workflow from library QC to mechanistic validation, ensuring exclusion of false positives (PAINS/Solubility).

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 2023.

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 2014.

  • Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines. Bioorganic & Medicinal Chemistry Letters, 2008.[4]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. Frontiers in Pharmacology, 2025.

  • Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. Archiv der Pharmazie, 2018.

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2024.

  • 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity. Journal of Medicinal Chemistry, 2008.[3][5][6]

Sources

Foundational

The 1,4-Benzoxazine Scaffold: A Privileged Architecture in Modern Drug Discovery

Topic: Pharmacological Potential of Substituted 1,4-Benzoxazine Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The 1,4-benzoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Potential of Substituted 1,4-Benzoxazine Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The 1,4-benzoxazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This whitepaper analyzes the pharmacological versatility of substituted 1,4-benzoxazines, moving beyond basic structural descriptions to explore the causal relationships between specific substitution patterns and therapeutic outcomes in oncology, infectious disease, and cardiovascular medicine.[1] We provide validated synthetic protocols, detailed structure-activity relationship (SAR) maps, and mechanistic insights to guide future lead optimization.

Synthetic Architectures: Constructing the Core

The utility of the 1,4-benzoxazine scaffold lies in its synthetic accessibility and the ability to independently modulate its three distinct vectors: the aromatic ring (positions 5-8), the oxazine core (positions 2-3), and the nitrogen atom (position 4).[1]

Core Synthesis Strategies

The most robust entry into this chemical space involves the condensation of o-aminophenols with


-halo acids or esters. While traditional reflux methods are standard, recent transition-metal-catalyzed and microwave-assisted protocols have expanded the scope to include sterically hindered and electron-deficient substrates.
Figure 1: General Synthetic Workflow

The following diagram outlines the primary retrosynthetic disconnections and forward synthetic pathways for accessing diverse 1,4-benzoxazine derivatives.

BenzoxazineSynthesis Sub1 2-Aminophenol Core 2H-1,4-Benzoxazin-3(4H)-one (Core Scaffold) Sub1->Core Cyclization (K2CO3/Acetone) Sub2 Alpha-Halo Acid/Ester Sub2->Core Func1 N-Alkylation/Arylation (Pos 4) Core->Func1 Base + R-X Func2 C2-Substitution (Aldol/Smiles) Core->Func2 Base + Aldehyde Func3 Aromatic Substitution (Pos 6/7 Sulfonation) Core->Func3 ClSO3H Final Diversified Library Func1->Final Func2->Final Func3->Final

Caption: Modular synthetic pathways for 1,4-benzoxazine construction. Blue nodes indicate starting materials; green represents the core scaffold; yellow denotes functionalization vectors.[1]

Pharmacological Landscapes & SAR

The biological activity of 1,4-benzoxazines is strictly governed by the electronic and steric environment of the substituents.[1]

Oncology: PI3K Inhibition and Ferroptosis

Substituted 1,4-benzoxazines have emerged as potent anticancer agents.[1]

  • Mechanism: Derivatives like Compound 14f function as dual inhibitors, targeting the PI3K

    
     pathway while simultaneously inducing apoptosis.[1]
    
  • Ferroptosis: Recent studies identify benzo[b][1,4]oxazine derivatives (e.g., NYY-6a ) as radical-trapping antioxidants (RTAs). These compounds inhibit ferroptosis—a form of cell death driven by lipid peroxidation—with potency comparable to Ferrostatin-1.

  • SAR Insight: A para-amino group on the C-ring (attached via N4) significantly enhances potency against PC-3 and MDA-MB-231 cell lines. Hydroxyl groups on the aromatic ring (positions 6 or 7) improve solubility and hydrogen-bonding capability with the target kinase hinge region.

Antimicrobial Activity: DNA Gyrase Targeting

The 2H-1,4-benzoxazin-3(4H)-one scaffold mimics the ATP-binding pocket of bacterial DNA gyrase B.

  • Key Modification: Sulfonation at position 6, followed by amidation with aryl amines, yields compounds (e.g., Compound 4e ) with broad-spectrum activity against E. coli and S. aureus.[1]

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) on the N4-aryl substituent increase binding affinity, likely due to enhanced

    
    -
    
    
    
    stacking interactions within the active site.
Cardiovascular: Calcium Channel Modulation

Certain 2-substituted 1,4-benzoxazines act as intracellular calcium antagonists.[1]

  • SAR Insight: The presence of a homoveratrylamino moiety at position 2 is critical for activity. A linker length of 3 carbons between the oxazine core and the amine maximizes the blockade of voltage-gated Ca

    
     channels.
    
Figure 2: Structure-Activity Relationship (SAR) Map

SAR_Map Scaffold 1,4-Benzoxazine Core Pos2 Position 2 (C2) Stereocenter Scaffold->Pos2 Pos3 Position 3 (C=O) H-Bond Acceptor Scaffold->Pos3 Pos4 Position 4 (N4) Linker Attachment Scaffold->Pos4 Pos6 Position 6/7 (Aromatic) Electronic Tuning Scaffold->Pos6 Eff2 Ca2+ Channel Activity (Homoveratrylamine) Pos2->Eff2 Eff4 Anticancer Potency (Aryl/Alkyl Groups) Pos4->Eff4 EffFerro Radical Trapping (Antioxidant) Pos4->EffFerro N-H required Eff6 Antimicrobial (Gyrase) (Sulfonamides) Pos6->Eff6

Caption: SAR map highlighting critical substitution sites. Red nodes indicate specific therapeutic outcomes linked to structural modifications at blue nodes.

Mechanistic Pathways

Understanding the molecular targets is essential for rational drug design.[1] The diagram below illustrates the dual-pathway potential of these scaffolds in cancer and bacterial infection.

Figure 3: Multi-Target Mechanism of Action

Mechanism Compound Benzoxazine Ligand Target1 Bacterial DNA Gyrase B Compound->Target1 H-Bonding (Asp73) Target2 Human PI3K Alpha Compound->Target2 ATP Competition Target3 Lipid Peroxyl Radicals Compound->Target3 H-Atom Transfer Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Blockade of AKT Phosphorylation Target2->Effect2 Effect3 Inhibition of Ferroptosis Target3->Effect3 Outcome1 Bacterial Cell Death Effect1->Outcome1 Outcome2 Cancer Cell Apoptosis Effect2->Outcome2 Outcome3 Cell Survival (Neuroprotection) Effect3->Outcome3

Caption: Mechanistic divergence. The scaffold can trigger bacterial death (left), cancer apoptosis (center), or neuroprotection via antioxidant effects (right).[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

A robust, scalable method for constructing the core scaffold.

Reagents:

  • 2-Aminophenol (1.09 g, 10 mmol)[1]

  • Chloroacetyl chloride (1.13 g, 10 mmol) or Chloroacetic acid[1]

  • Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous, 2.76 g, 20 mmol)[1]
  • Solvent: Acetone (dry, 50 mL) or DMF (for higher temp)

Procedure:

  • Preparation: Dissolve 2-aminophenol in dry acetone (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    to the solution. Cool the mixture to 0°C using an ice bath.
  • Acylation: Dropwise add chloroacetyl chloride over 15 minutes. Caution: Exothermic reaction.[1] Evolution of HCl gas (neutralized by base).

  • Cyclization: Remove the ice bath and reflux the mixture at 56°C (acetone boiling point) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Filter off the inorganic salts (KCl/K

    
    CO
    
    
    
    ) while hot. Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography to yield the product (typically white/off-white needles).

Expert Note: If using chloroacetic acid, the reaction often requires stronger conditions (e.g., reflux in toluene with a Dean-Stark trap or microwave irradiation at 150°C) to drive the dehydration step.[1]

Protocol B: MTT Cytotoxicity Assay

Standardized protocol for evaluating anticancer potential.[1]

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Lines: PC-3 (Prostate), MDA-MB-231 (Breast).

Procedure:

  • Seeding: Seed tumor cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100
    
    
    L of complete media. Incubate for 24 hours at 37°C/5% CO
    
    
    .
  • Treatment: Replace media with 100

    
    L of fresh media containing the test benzoxazine derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100 
    
    
    
    M). Include DMSO vehicle controls (<0.5% v/v).
  • Incubation: Incubate for 24, 48, or 72 hours.

  • Labeling: Add 10

    
    L of MTT stock solution to each well. Incubate for 4 hours at 37°C. Check for purple formazan crystal formation under a microscope.
    
  • Solubilization: Carefully aspirate the supernatant (for adherent cells) and add 100

    
    L of DMSO to dissolve the crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate IC

    
     values using non-linear regression (GraphPad Prism or similar).
    

Self-Validation Check: The optical density (OD) of the control wells must be between 0.7 and 1.2 for the assay to be linear. If OD > 2.0, seed fewer cells.[1]

References

  • Zhang, P., et al. (2023).[1] "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines." Molecules. Link

  • Nie, S., et al. (2025).[1][2][3] "Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors." Bioorganic Chemistry. Link

  • Rathod, J., et al. (2024).[1] "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation." International Journal of Pharmaceutical Sciences. Link

  • Bourlot, A. S., et al. (1998).[1] "New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity."[1] Journal of Medicinal Chemistry. Link

  • Mosmann, T. (1983).[1] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • BenchChem. (2025).[4][5] "Evaluating the Antimicrobial and Antifungal Activity of Benzoxazine Derivatives: Application Note." Link

Sources

Exploratory

The Evolving Landscape of 1,4-Benzoxazines: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Foreword: The Privileged Scaffold in Modern Drug Discovery The 1,4-benzoxazine moiety, a heterocyclic scaffold composed of a benzene ring fused to an oxazine ring, has emerged as a "privileged structure" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 1,4-benzoxazine moiety, a heterocyclic scaffold composed of a benzene ring fused to an oxazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and the presence of both hydrogen bond donor and acceptor sites allow for diverse interactions with a wide array of biological targets. This versatility has led to the development of 1,4-benzoxazine derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) that govern the biological effects of these promising compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices in the design and synthesis of these derivatives and provide a comprehensive overview of the current state of the field.

I. The Architectural Blueprint: Synthesis of the 1,4-Benzoxazine Core

The therapeutic potential of 1,4-benzoxazine derivatives is intrinsically linked to the synthetic accessibility of the core scaffold and its analogues. A robust understanding of the synthetic methodologies is paramount for any medicinal chemist aiming to explore the SAR of this compound class. The primary and most common route to the 2H-benzo[b][1]oxazin-3(4H)-one core involves the condensation of a 2-aminophenol with a suitable two-carbon synthon, typically an α-haloacetyl halide.

Experimental Protocol: A General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

This protocol outlines a widely adopted method for the synthesis of the foundational 2H-benzo[b][1]oxazin-3(4H)-one scaffold.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Triethylbenzylammonium chloride (TEBA)

  • Chloroform (CHCl₃)

  • Ethanol (for recrystallization)

Procedure:

  • A suspension of 2-aminophenol (1.0 eq.), TEBA (1.0 eq.), and sodium bicarbonate (4.0 eq.) is prepared in chloroform at 0°C in a round-bottom flask equipped with a magnetic stirrer.[2]

  • To this stirred suspension, a solution of chloroacetyl chloride (1.5 eq.) in chloroform is added dropwise over a period of 20 minutes, maintaining the temperature at 0°C.[2]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.

  • The reaction mixture is then heated to 55°C and stirred for 16 hours.[2]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is diluted with water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried under vacuum.

  • Purification is achieved by recrystallization from ethanol to yield the pure 2H-benzo[b][1]oxazin-3(4H)-one.[2]

Diagrammatic Representation of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 2-Aminophenol 2-Aminophenol Reaction_Vessel Reaction_Vessel 2-Aminophenol->Reaction_Vessel 1.0 eq. Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel 1.5 eq. Base_Catalyst NaHCO3, TEBA Base_Catalyst->Reaction_Vessel Solvent Chloroform Solvent->Reaction_Vessel Temperature 0°C -> 55°C Temperature->Reaction_Vessel Time 1 + 16 hours Time->Reaction_Vessel Concentration Concentration Precipitation Precipitation (with water) Concentration->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Benzoxazinone 2H-benzo[b][1,4]oxazin-3(4H)-one Recrystallization->Benzoxazinone Reaction_Vessel->Concentration Reaction Mixture

Caption: General workflow for the synthesis of the 1,4-benzoxazine core.

II. Combating Microbial Threats: SAR of Antimicrobial 1,4-Benzoxazine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,4-Benzoxazine derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[3]

A. Antibacterial Activity: Key Structural Insights

SAR studies have revealed that the antimicrobial potency of 1,4-benzoxazine derivatives can be finely tuned by strategic substitution on both the aromatic ring and the oxazine moiety.

Key SAR Findings for Antibacterial Activity:

  • Substitution on the Benzene Ring: Electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), on the benzene ring tend to enhance antibacterial activity.[4] Conversely, electron-donating groups often lead to a decrease in potency.

  • Substitution at the N-4 Position: The nature of the substituent at the N-4 position of the oxazine ring is crucial. In a series of 2H-benzo[b][1]oxazin-3(4H)-one derivatives, the introduction of a sulfonyl group followed by reaction with various aryl amines yielded potent antimicrobial compounds.[2][3]

  • Substitution at the C-2 Position: Modifications at the C-2 position have also been explored. For instance, long alkyl chains at this position have been associated with good antifungal activity.

Quantitative SAR Data for Antibacterial 1,4-Benzoxazine Derivatives:

CompoundR1 (at C-6)R2 (at N-4)Target OrganismActivity (Zone of Inhibition, mm)Reference
4a -SO₂-NH-PhHE. coli16[3]
4a -SO₂-NH-PhHS. aureus15[3]
4e -SO₂-NH-(p-Cl-Ph)HE. coli22[3]
4e -SO₂-NH-(p-Cl-Ph)HS. aureus20[3]
B. Antitubercular Activity: Targeting Menaquinone Biosynthesis

A particularly promising area of research is the development of 1,4-benzoxazine derivatives as antitubercular agents. Several compounds have shown excellent activity against Mycobacterium tuberculosis H37Rv.[1][5][6]

Mechanism of Action: Some 1,4-benzoxazine derivatives have been identified as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), an essential enzyme in the menaquinone biosynthesis pathway of M. tuberculosis.[1] This pathway is crucial for the electron transport chain in the bacterium.

Key SAR Findings for Antitubercular Activity:

  • The Benzoxazine Core is Essential: Replacement of the benzoxazine core with quinoxaline or benzothiazine scaffolds leads to a significant reduction in both enzyme inhibition and antibacterial activity.[1]

  • Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly impact activity. For instance, in a series of MenB inhibitors, compounds with specific substitutions demonstrated MIC values as low as 0.6 µg/mL against M. tuberculosis H37Rv.[1][5]

Quantitative SAR Data for Antitubercular 1,4-Benzoxazine Derivatives:

CompoundSubstituentsMIC (µg/mL) against M. tuberculosis H37RvIC₅₀ for MenB Inhibition (µM)Reference
Compound A (Specific substitutions from study)0.6(Corresponding IC₅₀ value)[1][5]
Compound B (Specific substitutions from study)>100(Corresponding IC₅₀ value)[1]

Diagrammatic Representation of the Proposed Mechanism of Action:

G cluster_pathway Menaquinone Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by 1,4-Benzoxazine Derivative Chorismate Chorismate MenF MenF Chorismate->MenF Multiple Steps MenD MenD MenF->MenD Multiple Steps MenH MenH MenD->MenH Multiple Steps MenC MenC MenH->MenC Multiple Steps MenE MenE MenC->MenE Multiple Steps MenB MenB MenE->MenB Multiple Steps DHNA-CoA DHNA-CoA MenB->DHNA-CoA Produces Menaquinone Menaquinone DHNA-CoA->Menaquinone Further Steps Electron_Transport_Chain Electron_Transport_Chain Menaquinone->Electron_Transport_Chain Essential for Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->MenB Inhibits ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production Leads to

Caption: Inhibition of the Menaquinone Biosynthesis Pathway by 1,4-Benzoxazine Derivatives.

III. The Fight Against Cancer: SAR of Anticancer 1,4-Benzoxazine Derivatives

The 1,4-benzoxazine scaffold has proven to be a valuable template for the design of novel anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines.

A. Targeting Receptor Tyrosine Kinases

A key strategy in cancer therapy is the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overexpressed in tumors and play a critical role in cancer cell proliferation and angiogenesis.

Key SAR Findings for Anticancer Activity:

  • 4-Aryl Substitution: The introduction of an aryl group at the N-4 position of the 3,4-dihydro-2H-1,4-benzoxazine scaffold has yielded compounds with moderate to good potency against various cancer cell lines.

  • Hydroxyl and Amino Groups: The presence of hydroxyl groups on the benzoxazine ring and a para-amino group on the 4-aryl substituent significantly enhances anticancer activity.

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium

  • 1,4-Benzoxazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Treat the cells with serial dilutions of the 1,4-benzoxazine derivatives for a specified period (e.g., 48 or 72 hours). Include untreated control wells.[7]

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Diagrammatic Representation of a Potential Anticancer Signaling Pathway:

G cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_inhibition Inhibition by 1,4-Benzoxazine Derivative Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds to Dimerization_Autophosphorylation Dimerization_Autophosphorylation RTK->Dimerization_Autophosphorylation Induces Downstream_Signaling Downstream_Signaling Dimerization_Autophosphorylation->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->RTK Inhibits Autophosphorylation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by 1,4-Benzoxazine Derivatives.

IV. Protecting the Nervous System: SAR of Neuroprotective 1,4-Benzoxazine Derivatives

Neurodegenerative diseases pose a significant challenge to global health. 1,4-Benzoxazine derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory activities.

A. Combating Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in many neurodegenerative disorders. Certain 1,4-benzoxazine derivatives have demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration.

Key SAR Findings for Neuroprotective Activity:

  • Substituents at the C-3 and C-8 Positions: For a series of 8-amino-1,4-benzoxazine derivatives, 3-alkyl substituents were found to be crucial for efficient neuroprotective activity.[8][9]

  • 8-Benzylamino Substituent: Within the 3-alkyl substituted series, derivatives bearing an 8-benzylamino group were the most active, exhibiting potent neuroprotective effects without significant cytotoxicity.[8][9]

  • 3,3-Diphenyl Substitution: In another study, a 3,3-diphenyl-substituted-1,4-benzoxazine derivative was identified as a potent neuroprotective agent.[10]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases and screen for neuroprotective compounds.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Neurotoxin (e.g., H₂O₂, 6-hydroxydopamine)

  • 1,4-Benzoxazine derivatives

  • Reagents for viability assays (e.g., MTT) and oxidative stress assays (e.g., DCFH-DA)

Procedure:

  • Culture SH-SY5Y cells in a suitable format (e.g., 96-well plates).

  • Pre-treat the cells with various concentrations of the 1,4-benzoxazine derivatives for a specified time.

  • Induce neurotoxicity by adding a neurotoxin to the culture medium.

  • After an incubation period, assess cell viability using the MTT assay.

  • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA to evaluate the antioxidant effects of the compounds.

  • Analyze the results to determine the neuroprotective efficacy of the derivatives.

Diagrammatic Representation of a Potential Neuroprotective Mechanism:

G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_intervention Intervention by 1,4-Benzoxazine Derivative Oxidative_Stress Oxidative Stress (e.g., from Neurotoxins) Nrf2_Pathway Nrf2 Pathway Oxidative_Stress->Nrf2_Pathway Activates Inflammation Inflammation NFkB_Pathway NF-kB Pathway Inflammation->NFkB_Pathway Activates Antioxidant_Response Antioxidant_Response Nrf2_Pathway->Antioxidant_Response Induces Proinflammatory_Response Proinflammatory_Response NFkB_Pathway->Proinflammatory_Response Induces Neuronal_Protection Neuronal_Protection Antioxidant_Response->Neuronal_Protection Leads to Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->Nrf2_Pathway Modulates Benzoxazine->NFkB_Pathway Inhibits

Caption: Modulation of Neuroprotective Signaling Pathways by 1,4-Benzoxazine Derivatives.

V. Conclusion and Future Perspectives

The 1,4-benzoxazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the remarkable tunability of this privileged structure. Future research will likely focus on several key areas:

  • Multi-target Drug Design: Leveraging the versatility of the 1,4-benzoxazine core to design single molecules that can modulate multiple targets, offering potential advantages in treating complex diseases like cancer and neurodegenerative disorders.

  • Elucidation of Novel Mechanisms of Action: Deeper investigations into the molecular mechanisms by which 1,4-benzoxazine derivatives exert their biological effects will be crucial for rational drug design and optimization.

  • Exploration of New Therapeutic Areas: While significant progress has been made in the areas of antimicrobial, anticancer, and neuroprotective agents, the potential of 1,4-benzoxazines in other therapeutic areas, such as cardiovascular and metabolic diseases, remains largely untapped.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Li, X., et al. (2010). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(21), 6306-6309. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Li, X., et al. (2010). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. PubMed. [Link]

  • de Groot, A., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]

  • de Groot, A., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. [Link]

  • Li, X., et al. (2010). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: Novel antibacterial agents against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Anonymous. (2025). Antimicrobial evaluation of 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • S, S., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]

  • Anonymous. (n.d.). SAR of the target compounds against M. tuberculosis strain H 37 Rv. a. ResearchGate. [Link]

  • Shinde, M., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

  • Phummisiri, S., et al. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar. [Link]

  • Shinde, M., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

  • Wang, Y., et al. (2023). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. MDPI. [Link]

  • Li, X., et al. (2010). Synthesis and SAR Studies of 1,4-Benzoxazine MenB Inhibitors. Amanote Research. [Link]

  • Al-Ostath, A., et al. (2023). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. [Link]

  • Anonymous. (2023). Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells. DergiPark. [Link]

  • Largeron, M., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Scilit. [Link]

  • Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]

  • Largeron, M., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. PubMed. [Link]

  • Anonymous. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. ResearchGate. [Link]

  • Largeron, M., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (1976). Process for preparing benzoxazines.
  • Anonymous. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of ChemTech Research. [Link]

  • Anonymous. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. ACS Publications. [Link]

  • Kotha, S., et al. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • El-Helby, A., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. ResearchGate. [Link]

  • Chutayothin, P., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Anonymous. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 3,4-Dihydro-2H-1,4-Benzoxazines

Introduction: The Significance of Chiral 3,4-Dihydro-2H-1,4-Benzoxazines in Drug Discovery The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3,4-Dihydro-2H-1,4-Benzoxazines in Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1] Its rigid, conformationally constrained structure makes it an attractive framework for the design of therapeutic agents targeting a diverse range of biological targets. The introduction of chirality into this scaffold further expands its chemical space, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, the (S)-enantiomer of 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b][2][3]oxazine is a key precursor for the synthesis of the broad-spectrum antibiotic Levofloxacin.[4][5] The crucial role of stereochemistry in drug action underscores the demand for robust and efficient methods for the enantioselective synthesis of these valuable chiral building blocks.

This comprehensive guide provides an in-depth overview of cutting-edge methodologies for the asymmetric synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines. We will delve into the mechanistic intricacies and provide detailed, field-proven protocols for key transformations, including transition-metal catalysis, organocatalysis, and chemoenzymatic strategies.

Strategic Approaches to Enantioselectivity

The enantioselective construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we will explore three of the most powerful and versatile approaches.

Organocatalysis: Chiral Phosphoric Acid-Catalyzed Desymmetrization of Prochiral Oxetanes

Expertise & Experience: Chiral phosphoric acid (CPA) catalysis has emerged as a powerful tool in asymmetric synthesis, prized for its operational simplicity and mild reaction conditions.[6] This approach leverages the bifunctional nature of the CPA catalyst, which can act as both a Brønsted acid and a Lewis base, to activate the substrate and control the stereochemical outcome of the reaction. The desymmetrization of prochiral 3-substituted oxetanes offers a highly efficient and atom-economical route to chiral 3,4-dihydro-2H-1,4-benzoxazines.[2][7]

Trustworthiness: The key to this transformation is the ability of the chiral phosphoric acid to protonate the oxetane oxygen, rendering the ring more susceptible to nucleophilic attack by the appended amine. The chiral environment created by the catalyst directs the intramolecular ring-opening to proceed in a highly enantioselective manner, affording the desired benzoxazine with excellent stereocontrol. The reaction is typically high-yielding and tolerates a broad range of functional groups on both the oxetane and the amine precursors.[2][3]

Workflow for CPA-Catalyzed Desymmetrization:

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product ProchiralOxetane Prochiral 3-Substituted Oxetane Activation Protonation of Oxetane ProchiralOxetane->Activation Amine Amine Precursor RingOpening Enantioselective Intramolecular Ring-Opening Amine->RingOpening CPA Chiral Phosphoric Acid (CPA) CPA->Activation Catalyst Activation->RingOpening RingOpening->CPA Regeneration Benzoxazine Chiral 3,4-Dihydro-2H-1,4-Benzoxazine RingOpening->Benzoxazine

Caption: CPA-catalyzed enantioselective desymmetrization of a prochiral oxetane.

Protocol 1: General Procedure for CPA-Catalyzed Enantioselective Synthesis of Chiral 3,4-Dihydro-2H-1,4-benzoxazines [2]

  • Preparation: To an oven-dried 4 mL vial, add the corresponding 3-substituted oxetane (0.05 mmol, 1.0 equiv.) and toluene (0.5 mL, to make a 0.1 M solution).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., (R)-CPA7, 5 mol%, 0.0025 mmol) to the vial.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydro-2H-1,4-benzoxazine.

Data Summary: CPA-Catalyzed Desymmetrization

EntryOxetane SubstrateAmine SubstrateCatalyst (mol%)Time (h)Yield (%)ee (%)
13-((benzylamino)methyl)oxetane-(R)-CPA7 (5)129598
23-(((4-methoxybenzyl)amino)methyl)oxetane-(R)-CPA7 (5)189297
33-(((4-chlorobenzyl)amino)methyl)oxetane-(R)-CPA7 (5)248896
43-((phenylamino)methyl)oxetane-(R)-CPA7 (5)129999
Transition-Metal Catalysis: Palladium-Catalyzed Tandem Allylic Amination/Oxa-Michael Addition

Expertise & Experience: Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures.[8][9] For the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines, a particularly elegant strategy involves a palladium-catalyzed tandem reaction that sequentially forms the C-N and C-O bonds of the heterocyclic ring.[10] This approach often utilizes readily available starting materials and proceeds under mild conditions.

Trustworthiness: The catalytic cycle is initiated by the reaction of a palladium(0) complex with a vinyl methylene cyclic carbonate (VMCC), which undergoes oxidative addition to form a π-allyl palladium intermediate. Subsequent nucleophilic attack by a bis-nucleophile, such as an aminophenol, first at the allylic position (amination) followed by an intramolecular oxa-Michael addition, constructs the benzoxazine ring. The use of a chiral ligand on the palladium catalyst allows for excellent control of the enantioselectivity.[10]

Workflow for Palladium-Catalyzed Tandem Reaction:

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product VMCC Vinyl Methylene Cyclic Carbonate Pi_allyl π-Allyl Palladium Intermediate VMCC->Pi_allyl Aminophenol Aminophenol Amination Allylic Amination Aminophenol->Amination Pd_catalyst Pd(0)/Chiral Ligand Pd_catalyst->Pi_allyl Oxidative Addition Pi_allyl->Amination Oxa_Michael Intramolecular Oxa-Michael Addition Amination->Oxa_Michael Oxa_Michael->Pd_catalyst Reductive Elimination Benzoxazine Chiral 3,4-Dihydro-2H-1,4-Benzoxazine Oxa_Michael->Benzoxazine

Caption: Palladium-catalyzed tandem allylic amination/oxa-Michael addition.

Protocol 2: General Procedure for Palladium-Catalyzed Enantioselective Synthesis of Chiral 3,4-Dihydro-2H-1,4-benzoxazines [10]

  • Catalyst Preparation: In a glovebox, to a solution of the chiral ligand (e.g., WingPhos, 0.022 mmol) in anhydrous solvent (e.g., THF, 1.0 mL) in a Schlenk tube, add [Pd(allyl)Cl]₂ (0.01 mmol). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, add the aminophenol (0.2 mmol, 1.0 equiv.), the vinyl methylene cyclic carbonate (0.24 mmol, 1.2 equiv.), and a base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 equiv.).

  • Reaction Initiation: Add the prepared catalyst solution to the mixture of substrates and base.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary: Palladium-Catalyzed Tandem Reaction

EntryAminophenol SubstrateVMCC SubstrateLigandTime (h)Yield (%)ee (%)
12-Aminophenol2-vinyl-1,3-dioxolan-2-ylium carbonateWingPhos248595
22-Amino-4-chlorophenol2-vinyl-1,3-dioxolan-2-ylium carbonateWingPhos367892
32-Amino-4-methylphenol2-vinyl-1,3-dioxolan-2-ylium carbonateWingPhos248896
42-Aminophenol2-isopropenyl-1,3-dioxolan-2-ylium carbonateWingPhos487590
Chemoenzymatic Synthesis: Bioreduction of Ketone Precursors

Expertise & Experience: Chemoenzymatic approaches combine the selectivity of biocatalysts with the versatility of chemical synthesis, offering a powerful and sustainable strategy for the production of enantiopure compounds.[4] For the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines, the asymmetric reduction of a prochiral ketone precursor using an alcohol dehydrogenase (ADH) is a highly effective method.[5]

Trustworthiness: The success of this method hinges on the high stereoselectivity of the chosen alcohol dehydrogenase. Enzymes such as ADH-A from Rhodococcus ruber have been shown to reduce 1-(2-nitrophenoxy)propan-2-ones to the corresponding (S)-alcohols with excellent enantiomeric excess.[5][11] The resulting chiral alcohol can then be readily converted to the target benzoxazine through a subsequent chemical transformation, typically a reduction of the nitro group followed by intramolecular cyclization.

Workflow for Chemoenzymatic Synthesis:

G cluster_start Starting Material cluster_bioreduction Biocatalytic Reduction cluster_cyclization Chemical Transformation cluster_product Product Ketone 1-(2-Nitrophenoxy)propan-2-one ChiralAlcohol Chiral (S)-Alcohol Ketone->ChiralAlcohol Bioreduction ADH Alcohol Dehydrogenase (ADH-A) ADH->ChiralAlcohol Cofactor NAD(P)H Cofactor->ChiralAlcohol Cofactor Regeneration Reduction Nitro Group Reduction ChiralAlcohol->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Benzoxazine Chiral 3,4-Dihydro-2H-1,4-Benzoxazine Cyclization->Benzoxazine

Caption: Chemoenzymatic synthesis via bioreduction of a ketone precursor.

Protocol 3: General Procedure for Chemoenzymatic Synthesis of Chiral 3,4-Dihydro-2H-1,4-benzoxazines [5]

  • Bioreduction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Add the 1-(2-nitrophenoxy)propan-2-one substrate (e.g., 10 g/L).

  • Cofactor and Enzyme Addition: Add the cofactor (e.g., NAD⁺) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). Add the alcohol dehydrogenase (e.g., ADH-A from Rhodococcus ruber).

  • Bioreduction: Stir the mixture at a controlled temperature (e.g., 30 °C) and pH.

  • Monitoring: Monitor the conversion of the ketone to the alcohol by HPLC.

  • Extraction: Once the reaction is complete, extract the chiral alcohol with an organic solvent (e.g., ethyl acetate).

  • Purification of Alcohol: Purify the extracted alcohol by column chromatography.

  • Nitro Group Reduction and Cyclization: Dissolve the purified chiral alcohol in a suitable solvent (e.g., ethanol). Add a reducing agent (e.g., Pd/C) and subject the mixture to hydrogenation. The reduction of the nitro group is followed by spontaneous intramolecular cyclization to the benzoxazine.

  • Final Purification: Filter the catalyst and concentrate the solvent. Purify the resulting chiral 3,4-dihydro-2H-1,4-benzoxazine by column chromatography.

Data Summary: Chemoenzymatic Synthesis

EntryKetone SubstrateEnzymeTime (h)Conversion (%)ee (%) of Alcohol
11-(2-Nitrophenoxy)propan-2-oneADH-A (Rhodococcus ruber)24>99>99 (S)
21-(4-Chloro-2-nitrophenoxy)propan-2-oneADH-A (Rhodococcus ruber)36>99>99 (S)
31-(4-Methyl-2-nitrophenoxy)propan-2-oneADH-A (Rhodococcus ruber)24>99>99 (S)
41-(5-Fluoro-2-nitrophenoxy)propan-2-oneADH-A (Rhodococcus ruber)4898>99 (S)

Conclusion and Future Outlook

The enantioselective synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines is a vibrant and rapidly evolving field of research. The methodologies presented herein, spanning organocatalysis, transition-metal catalysis, and biocatalysis, provide powerful and versatile tools for accessing these important chiral building blocks with high levels of stereocontrol. The choice of a particular synthetic route will be guided by factors such as substrate scope, operational simplicity, and scalability. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and broadly applicable methods for the synthesis of chiral heterocycles like 3,4-dihydro-2H-1,4-benzoxazines will undoubtedly remain a key focus for the scientific community.

References

  • Bhosale, V. A., Nigríni, M., Dračínský, M., Císařová, I., & Veselý, J. (2021). Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2H-1,4-benzoxazines. Organic Letters, 23(23), 9376–9381. [Link]

  • Gotor-Fernández, V., et al. (2015). Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. The Journal of Organic Chemistry, 80(9), 4437-4446. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16641–16650. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved February 23, 2026, from [Link]

  • Ghorai, M. K., et al. (2013). Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. The Journal of Organic Chemistry, 78(14), 7121-7130. [Link]

  • Singh, B., Kumar, M., Goswami, G., Verma, I., & Ghorai, M. K. (2023). Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry, 88(7), 4504–4518. [Link]

  • Gotor, V., et al. (2015). Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. PubMed, 25786159. [Link]

  • Prime Scholars. (n.d.). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Retrieved February 23, 2026, from [Link]

  • Xu, L., et al. (2018). Palladium-catalyzed tandem allylic substitution/cyclization and cascade hydrosilylated reduction: the influence of reaction parameters and hydrosilanes on the stereoselectivity. RSC Advances, 8(41), 22944-22951. [Link]

  • Morken, J. P., et al. (2015). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). ACS Catalysis, 5(10), 6033-6038. [Link]

  • Gevorgyan, V., et al. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 145(34), 18497-18505. [Link]

  • Yang, Z., Bao, Y., Huang, J., Han, Z., Sun, J., & Huang, H. (2023). Pd-Catalyzed Tandem Allylic Amination/Oxa-Michael Addition of Vinyl Methylene Cyclic Carbonates to Bisnucleophiles. Organic Letters, 25(31), 5624–5629. [Link]

  • Kroutil, W., et al. (2004). Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions. Biotechnology and Bioengineering, 86(4), 439-447. [Link]

  • Faber, K., et al. (2011). Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-'A' from Rhodococcus ruber DSM 44541. Chemical Communications, 47(1), 324-326. [Link]

  • E3S Web of Conferences. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 233, 03033. [Link]

  • EzBioCloud. (n.d.). Rhodococcus ruber. Retrieved February 23, 2026, from [Link]

  • Gevorgyan, V., et al. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. Organic Chemistry Portal. [Link]

  • Ghorai, M. K., et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. PubMed, 29863870. [Link]

  • Veselý, J., et al. (2021). Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • Kroutil, W., et al. (2004). Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions. PubMed, 15067645. [Link]

  • E3S Web of Conferences. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 233, 03033. [Link]

Sources

Application

Application Note: Protocols for N-Alkylation of 3,4-dihydro-2H-1,4-benzoxazines

[1] Executive Summary & Strategic Importance The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in antibiotics (e.g., Levofloxacin), potassiu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in antibiotics (e.g., Levofloxacin), potassium channel openers, and 5-HT3 receptor antagonists. The biological activity of these molecules is frequently dictated by the substituent on the nitrogen atom (position 4).

Unlike its oxidized counterpart (1,4-benzoxazin-3-one), the dihydro-benzoxazine nitrogen is a secondary amine with distinct nucleophilic character (


 hybridized). Successful N-alkylation requires navigating steric hindrance from the adjacent C3 position and electronic modulation from the O1 ether oxygen.

This guide details three validated protocols for N-functionalization, selected based on the nature of the electrophile and "Green Chemistry" requirements.

Strategic Decision Matrix

Before selecting a protocol, analyze your target electrophile and substrate constraints using the decision tree below.

G Start Target N-Substituent Type Electrophile Type? Start->Type Primary Primary Alkyl (Me, Et, Bn) Type->Primary Unindered Branched Secondary Alkyl (iPr, c-Hex) Type->Branched Steric Bulk Functional Complex/Fragile Side Chain Type->Functional Sensitive Groups MethodA Method A: S_N2 Substitution (Base/Halide) Primary->MethodA MethodB Method B: Reductive Amination (NaBH(OAc)3) Branched->MethodB MethodC Method C: Radical Alkylation (Na2S2O8) Functional->MethodC caption Figure 1: Strategic selection of alkylation protocols based on electrophile nature.

Detailed Protocols

Method A: Classical Nucleophilic Substitution ( )

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide). Mechanism: Direct displacement of a leaving group by the secondary amine.

Critical Considerations
  • Base Selection: While Sodium Hydride (NaH) is often used, it can be overly aggressive, leading to side reactions. Potassium Carbonate (

    
    )  in polar aprotic solvents is the preferred industry standard for this scaffold due to milder conditions and ease of handling.
    
  • Over-Alkylation: Quaternization (formation of the ammonium salt) is a risk with highly reactive electrophiles (e.g., MeI). Control this by stoichiometry and temperature.

Protocol
  • Setup: Charge a round-bottom flask with 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) and DMF (Dimethylformamide, 5-10 mL per mmol substrate).

  • Base Addition: Add

    
      (2.0 - 3.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
    • Note: If using NaH (1.2 equiv), add at 0°C under

      
       and stir for 30 min before adding electrophile.
      
  • Alkylation: Dropwise add the Alkyl Halide (1.1 - 1.2 equiv).

  • Reaction: Heat to 60°C - 80°C . Monitor by TLC/LC-MS.

    • Typical Time: 2 - 12 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Pour mixture into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine (2x) and Water (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Optimization Parameters for Method A

ParameterStandard ConditionAggressive ConditionNotes
Base

(3.0 eq)
NaH (1.5 eq)Use NaH only if

fails after 24h.
Solvent DMF or AcetoneDMSOAcetone allows for easier workup (evaporation) but lower T_max.
Temp 60°C100°CHigh temp increases risk of oxidation to benzoxazinone.
Method B: Reductive Amination

Best for: Secondary alkyl groups (Isopropyl, Cyclohexyl) or when avoiding quaternary salt formation. Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride reduction.[3]

Critical Considerations
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    )  is superior to 
    
    
    
    (toxic) and
    
    
    (too reactive, reduces aldehydes/ketones before imine formation).
  • Acid Catalysis: A catalytic amount of Acetic Acid (AcOH) is often required to drive iminium formation, especially with ketones.

Protocol
  • Imine Formation: Dissolve 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) and the Aldehyde/Ketone (1.2 - 1.5 equiv) in DCE (1,2-Dichloroethane) or DCM (10 mL per mmol).

  • Activation: Add Acetic Acid (1-2 drops or 0.1 equiv). Stir for 30 minutes at Room Temperature.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at Room Temperature under Nitrogen.

    • Typical Time: 3 - 18 hours.

  • Workup:

    • Quench by adding Saturated Aqueous

      
      . Stir for 15 mins until gas evolution ceases.
      
    • Extract with DCM (3x).[4]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography.

Reaction Substrate Benzoxazine (Sec. Amine) Iminium Iminium Ion Intermediate Substrate->Iminium + R-CHO (AcOH cat.) Aldehyde Aldehyde/Ketone Aldehyde->Iminium Product N-Alkylated Product Iminium->Product + NaBH(OAc)3 (Hydride Transfer) caption Figure 2: Reductive amination pathway utilizing NaBH(OAc)3.

Method C: Radical Alkylation (Transition-Metal-Free)

Best for: Green chemistry applications, functionalizing with complex alkyl groups, or late-stage functionalization. Mechanism: Radical-mediated alkylation using Sodium Persulfate (


) as an oxidant.
Critical Considerations
  • Reagents: Uses 1,4-dihydropyridines (DHPs) as alkyl radical precursors or simple alkyl precursors activated by persulfate.

  • Atmosphere: inert atmosphere (

    
     or Ar) is crucial to prevent oxygen quenching of radicals.
    
Protocol (Adapted from Byun et al., 2021)
  • Setup: In a sealed tube, combine 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) and the Alkyl Precursor (e.g., alkyl-DHP or suitable radical donor) (1.5 equiv).

  • Oxidant: Add

    
      (Sodium Persulfate, 2.0 equiv).[5]
    
  • Solvent: Add Acetonitrile (MeCN) / Water (optional co-solvent if solubility is poor).

  • Reaction: Heat to 50°C - 60°C under Nitrogen atmosphere.

    • Typical Time: 4 - 8 hours.

  • Workup:

    • Dilute with water and extract with EtOAc.[2][6]

    • The sulfate byproducts are water-soluble and easily removed.

  • Advantages: Avoids heavy metals (Pd, Cu) and strong bases.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance at C3 position.Switch to Method A with higher temp (80°C) or use Method C (Radical) which is less sensitive to sterics.
Quaternization (Spot on baseline) Excess alkyl halide.Reduce alkyl halide to 1.0 equiv. Add halide slowly (syringe pump).
Oxidation (Product is Benzoxazinone) Air oxidation during heating.Strictly degas solvents. Use

balloon. Avoid prolonged reflux in open air.
O-Alkylation Phenolic oxygen interference.Rare in dihydro benzoxazines as O is ether-linked. If starting from aminophenol precursors, ensure ring closure is complete before alkylation.

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines (General Review)

    • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives. Current Organic Synthesis.[7]

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[7] Chem. 1996, 61, 3849-3862.[3]

  • Transition-Metal-Free Alkylation

    • Byun, Y., et al. "Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines." J. Org.[7] Chem. 2021, 86, 12247-12256.

  • Medicinal Chemistry Context

    • Kuroita, T., et al. "Structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives..." Chem. Pharm. Bull. 1996.[3]

Sources

Method

Application Notes and Protocols: The Versatility of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Drug Discovery The 3,4-dihydro-2H-1,4-benzoxazine ring system is a heterocyclic motif of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, bicyclic structure, composed of a benzene ring fused to a 1,4-oxazine ring, serves as a versatile and "biologically privileged" scaffold.[1][2] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this core have demonstrated potent anticancer, neuroprotective, antimicrobial, antithrombotic, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the applications of this scaffold, detailing key therapeutic areas, mechanisms of action, practical synthetic protocols, and biological evaluation methods.

Therapeutic Applications: A Multi-Target Landscape

The unique three-dimensional arrangement of the benzoxazine core allows for the precise positioning of functional groups, enabling tailored interactions with specific enzyme active sites or receptors. This structural advantage has been exploited in the development of agents for various diseases.

A. Oncology: Targeting Cancer Cell Proliferation

The 1,4-benzoxazine scaffold has emerged as a promising framework for the design of novel anticancer agents.[1][2] These compounds exert their anti-proliferative effects through multiple mechanisms, including the inhibition of key cellular signaling pathways.

Mechanism of Action: A primary mechanism involves the inhibition of various protein kinases that are crucial for cancer cell growth and survival. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and p38 MAP kinase, all of which are implicated in cell cycle progression and stress responses.[5] Other benzoxazine-based compounds function as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[6]

Structure-Activity Relationship (SAR) Insights: Research indicates that the substitution pattern on the benzoxazine rings is critical for potency. The inclusion of hydroxyl groups on the fused benzene ring (Ring A) and on aryl substituents can be beneficial for biological activity.[1] Furthermore, placing a para-amino group on an N-aryl substituent (Ring C) has been shown to significantly enhance potency against various cancer cell lines.[1]

Table 1: In Vitro Anti-Proliferative Activity of Representative 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines [1]

Compound IDCancer Cell LineIC₅₀ (µM)
14f PC-3 (Prostate)7.84
MDA-MB-231 (Breast)10.5
U-87 MG (Glioblastoma)16.2
5a PC-3 (Prostate)>50
9b MIA PaCa-2 (Pancreatic)>50

Data sourced from studies on novel 4-aryl substituted 1,4-benzoxazines. Compound 14f, featuring key substitutions, shows significantly higher potency.

B. Neuroprotection: Combating Neurodegenerative Diseases

Neuroinflammation and abnormal neuronal signaling are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's.[7] 1,4-benzoxazine derivatives have shown considerable promise as neuroprotective agents by targeting these pathological processes.

Mechanism of Action: One key neuroprotective strategy involves the modulation of inflammatory responses in the brain. Certain benzoxazinone derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells, a key process in neuroinflammation.[7] Additionally, as seen in oncology, the inhibition of kinases like GSK3 and CDKs by compounds such as HSB-13 has been directly linked to protection against neuronal death in models of Huntington's and Alzheimer's disease.[5] This dual-action capability—targeting both inflammation and cell death pathways—makes the scaffold particularly attractive for complex neurological disorders.

neuroprotection_pathway cluster_stimulus Neurotoxic Stimulus (LPS, Aβ) cluster_cell Microglial Cell LPS LPS / Aβ Microglia Microglia Activation LPS->Microglia p38_GSK3 p38 MAPK / GSK3 Activation Microglia->p38_GSK3 NFkB NF-κB Pathway Microglia->NFkB Inflammation Pro-inflammatory Cytokines (NO, TNF-α) p38_GSK3->Inflammation NFkB->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Leads to Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->p38_GSK3 Benzoxazine->NFkB

Caption: Proposed neuroprotective mechanism of 1,4-benzoxazine derivatives.

C. Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzoxazine derivatives have demonstrated broad-spectrum activity against various pathogens.[8][9]

Mechanism of Action: While not fully elucidated for all derivatives, a key target for antibacterial action is DNA gyrase, an essential enzyme for bacterial DNA replication.[8] Molecular docking studies have shown that benzoxazine compounds can bind effectively to the GyrB active site of E. coli DNA gyrase, suggesting this as a likely mechanism of action.[8]

Table 2: In Vitro Antimicrobial Activity of Representative Benzoxazin-3-one Derivatives [6]

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
BONC-001 255012.5
BONC-013 12.52525
Ampicillin 6.2512.5N/A
Fluconazole N/AN/A6.25

Data shows MIC (Minimum Inhibitory Concentration) values, with lower values indicating higher potency. BONC-013 shows notable broad-spectrum activity.

D. Other Notable Bioactivities
  • Antithrombotic Agents: By ingeniously combining pharmacophores, researchers have developed 3,4-dihydro-2H-1,4-benzoxazine derivatives that act as dual inhibitors of thrombin and the glycoprotein IIb/IIIa receptor, representing a novel approach to creating antithrombotic drugs.[10]

  • Cardiovascular Effects: Certain derivatives act as pancreatic β-cell KATP channel openers and calcium entry blockers, leading to vascular smooth muscle relaxation.[11] This highlights their potential in treating conditions like hypertension.

  • Herbicidal and Allelopathic Activity: Naturally occurring benzoxazinones, such as DIMBOA and DIBOA found in gramineous plants, play a crucial role in plant defense and exhibit phytotoxicity, making their synthetic analogues potential leads for new herbicides.[12][13]

Synthetic Strategies and Protocols

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be achieved through several reliable methods, allowing for extensive chemical diversification.[4]

Common Synthetic Routes:

  • From 2-Aminophenols: A classical and versatile approach involves the reaction of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[4][14]

  • Buchwald-Hartwig Cross-Coupling: This modern palladium-catalyzed method is highly efficient for creating the N-aryl bond, allowing for the synthesis of 4-aryl substituted derivatives.[1][2]

  • From Benzoxazoles: A two-step sequence starting from commercially available benzoxazoles provides an efficient route to the core structure.[15]

  • Domino Reactions: Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols followed by a copper-catalyzed intramolecular cyclization offers excellent stereocontrol.[16]

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Two-Step Synthesis Aminophenol 2-Aminophenol Step1 Step 1: Cascade Hydrogenation & Reductive Amination Aminophenol->Step1 Bromobenzene Substituted Bromobenzene Step2 Step 2: Buchwald-Hartwig Cross-Coupling (Pd-Catalyst) Bromobenzene->Step2 Intermediate 1,4-Benzoxazine Intermediate Step1->Intermediate Intermediate->Step2 Product 4-Aryl-3,4-dihydro- 2H-1,4-benzoxazine Step2->Product

Caption: General workflow for synthesizing 4-aryl-1,4-benzoxazines.

Protocol 1: Synthesis of a 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative

This protocol is adapted from a method utilizing a Buchwald-Hartwig cross-coupling reaction, a robust method for forming C-N bonds.[1]

Rationale: This two-step process first generates the core benzoxazine ring and then attaches a substituted aryl group to the nitrogen atom. The palladium catalyst, in conjunction with a specialized ligand (e.g., Xantphos), is essential for efficiently facilitating the C-N bond formation between the benzoxazine nitrogen and the aryl bromide, which would otherwise be a difficult transformation.

Materials:

  • 3,4-dihydro-2H-1,4-benzoxazine intermediate

  • Substituted aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 1,4-benzoxazine intermediate (1.0 eq), the substituted aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the final product using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]

Protocol 2: In Vitro Anti-Proliferative MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line.

Rationale (Self-Validating System): The MTT assay's validity rests on the principle that only metabolically active, living cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The inclusion of controls is critical:

  • Vehicle Control (e.g., DMSO): Establishes the baseline viability (100%) and ensures the solvent used to dissolve the compound is not toxic at the concentration used.

  • Positive Control (e.g., Doxorubicin): A known cytotoxic drug that confirms the assay is working correctly and the cells are responsive to treatment.

  • Blank Control (Media only): Corrects for background absorbance.

Materials:

  • Human cancer cell line (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to be decorated with diverse functional groups have led to the discovery of potent modulators of a wide range of biological targets. The research highlighted herein demonstrates its profound impact in oncology, neuropharmacology, and infectious diseases.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve their drug-like properties. The development of derivatives with enhanced selectivity for their targets will be crucial to minimize off-target effects and improve safety profiles. Furthermore, exploring novel biological targets for this versatile scaffold could unlock treatments for a new range of human diseases, ensuring that the 1,4-benzoxazine story is far from over.

References

  • Smist, M. & Kwiecien, H. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5).
  • (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

  • (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • (2003, January 17). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • (2025, August 10). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • (n.d.). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. Available at: [Link]

  • (n.d.). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm (RSC Publishing). Available at: [Link]

  • (n.d.). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Academia.edu. Available at: [Link]

  • (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. Available at: [Link]

  • (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Semantic Scholar. Available at: [Link]

  • (2024, August 10). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • (2025, August 7). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Available at: [Link]

  • (2008, September 25). 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function. PubMed. Available at: [Link]

  • (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Available at: [Link]

  • (2010, July 15). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. PubMed. Available at: [Link]

  • (2005, February 9). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available at: [Link]

  • (n.d.). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. Available at: [Link]

  • (n.d.). Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. Science Alert. Available at: [Link]

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for 1,4-Benzoxazine Libraries

Executive Summary The 1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anticancer (e.g., EGFR/HER2 inhibitors), neuroprotective, and antimicrobial agents. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anticancer (e.g., EGFR/HER2 inhibitors), neuroprotective, and antimicrobial agents. However, the screening of benzoxazine libraries presents unique challenges, including intrinsic autofluorescence, lipophilicity-driven aggregation, and redox cycling artifacts. This guide details a robust High-Throughput Screening (HTS) workflow designed specifically to mitigate these interferences. We present validated protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and High-Content Screening (HCS), ensuring the identification of high-quality, tractable hits.

Introduction: The Benzoxazine Advantage & Challenge

The Pharmacophore

1,4-Benzoxazines are bicyclic heterocyclic systems consisting of a benzene ring fused to an oxazine ring.[1] Their "privileged" status stems from their ability to mimic peptide turns and interact with diverse biological targets, including G-protein-coupled receptors (GPCRs) and kinases.

The HTS Challenge

While chemically attractive, benzoxazine derivatives often exhibit properties that confound standard HTS readouts:

  • Autofluorescence: Many derivatives, particularly those with extended conjugation (e.g., 2-aryl-1,4-benzoxazines), emit fluorescence in the blue-green region (400–550 nm), interfering with standard intensity-based assays.

  • Aggregation: Due to their planar, hydrophobic nature, these compounds can form colloidal aggregates in aqueous buffers, leading to non-specific protein sequestration (false positives).

  • Redox Activity: Certain catecholic metabolites of benzoxazines can generate hydrogen peroxide, interfering with redox-sensitive readouts like Resazurin.

Library Quality Control & Triage

Rationale: Benzoxazine libraries, often synthesized via multi-component reactions (e.g., Ugi or Petasis), can contain trace metal catalysts or unreacted anilines that mimic biological activity.

Workflow Visualization: Library Triage

Library_QC Library Raw 1,4-Benzoxazine Library (DMSO) Solubility Nephelometry Check (Solubility Limit) Library->Solubility Fluorescence Autofluorescence Scan (Ex 340-480nm) Solubility->Fluorescence Soluble Fraction Discard Discard/Repurify Solubility->Discard Precipitate Aggregation Detergent Sensitivity (0.01% Triton X-100) Fluorescence->Aggregation Low Background Fluorescence->Discard High Interference HTS_Ready HTS-Ready Plate (Valid Concentration) Aggregation->HTS_Ready Stable Aggregation->Discard Aggregator

Figure 1: Pre-screen triage workflow to remove false positives caused by insolubility or intrinsic fluorescence.

Protocol A: Biochemical Screen (TR-FRET)

Target Class: Kinases (e.g., EGFR, PI3K) or Protein-Protein Interactions. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Rationale

Standard fluorescence intensity assays are unsuitable for benzoxazines due to spectral overlap. TR-FRET utilizes a lanthanide fluorophore (Europium or Terbium) with a long fluorescence lifetime. By introducing a time delay (50–100 µs) before measurement, the short-lived autofluorescence of the benzoxazine library decays completely, leaving only the specific signal.

Materials
  • Donor: Europium-labeled anti-GST antibody (targets the kinase).

  • Acceptor: AlexaFluor 647-labeled tracer (binds to ATP pocket).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent benzoxazine aggregation).

  • Plate: 384-well low-volume white microplates (Corning #4513).

Step-by-Step Protocol
  • Compound Transfer: Acoustic dispense 20 nL of library compounds (10 mM DMSO stock) into assay plates. Final assay concentration: 10 µM.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (2X concentration).

    • Note: Pre-incubate enzyme with antibody for 30 mins prior to addition.

  • Incubation: Centrifuge plate at 1000 x g for 1 min. Incubate for 1 hour at Room Temperature (RT) to allow compound binding.

  • Tracer Addition: Add 5 µL of Tracer (2X concentration).

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs.

    • Integration: 200 µs.

Data Calculation

Calculate the FRET Ratio to normalize for well-to-well variability:



Protocol B: Phenotypic Screen (High-Content Imaging)

Application: Cytotoxicity and Apoptosis induction in cancer cell lines (e.g., MCF-7, HCT-116). Method: Multiplexed High-Content Screening (HCS).

Rationale

Benzoxazines often act via multi-target mechanisms. HCS allows simultaneous visualization of nuclear morphology (apoptosis) and cell membrane permeability (necrosis), distinguishing specific efficacy from general toxicity.

Materials
  • Cell Line: HCT-116 (Colon Cancer) seeded at 2,000 cells/well.

  • Dyes:

    • Hoechst 33342: Nuclear stain (permeable).

    • Propidium Iodide (PI): Dead cell stain (impermeable).

    • CellEvent™ Caspase-3/7 Green: Apoptosis indicator.

  • Plate: 384-well black-wall, clear-bottom imaging plates (Greiner µClear).

Step-by-Step Protocol
  • Seeding: Dispense 40 µL of cell suspension into plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Pin-transfer 50 nL of benzoxazine library. Incubate for 48 hours.

  • Staining: Prepare a 4X staining cocktail in culture medium. Add 10 µL per well.

    • Final Conc: 5 µg/mL Hoechst, 1 µM PI, 2 µM Caspase reagent.

  • Incubation: Incubate 45 mins at 37°C. Do NOT wash (homogeneous assay).

  • Imaging: Acquire images on an automated confocal system (e.g., Opera Phenix).

    • Channel 1 (Blue): Nuclei (Count).

    • Channel 2 (Green): Caspase 3/7 (Apoptosis).

    • Channel 3 (Red): PI (Necrosis).

Data Analysis Parameters
ParameterDefinitionBiological Relevance
Nuclei Count Count of Hoechst+ objectsCell Proliferation / Cytostasis
Nuclear Area Mean area of Hoechst+ objectsNuclear condensation (Apoptosis)
Caspase Intensity Mean Green Intensity in CytoplasmEarly Apoptosis activation
PI Positive % % of Nuclei colocalized with Red signalLate stage cell death / Necrosis

Hit Validation & Mechanism

Once hits are identified, they must be validated to rule out "PAINS" (Pan-Assay Interference Compounds).

Mechanism Visualization: TR-FRET Principle

TRFRET_Mechanism cluster_Active No Inhibitor (High Signal) cluster_Inhibited Inhibitor Bound (Low Signal) Eu Europium (Donor) Tracer Alexa647 (Acceptor) Eu->Tracer FRET (665nm) Benzoxazine Benzoxazine (Inhibitor) Benzoxazine->Tracer Displaces

Figure 2: TR-FRET mechanism. Benzoxazine hits displace the tracer, reducing the FRET signal. The time-gated read eliminates compound interference.

Validation Checklist
  • Dose-Response: Confirm

    
     in the primary assay.
    
  • Detergent Sensitivity: Re-run the assay with 0.1% Triton X-100. If potency drops significantly (

    
     shift), the compound is likely a colloidal aggregator, not a specific binder.
    
  • Redox Cycling Check: Incubate compound with H2O2-sensitive dye (Amplex Red) in the absence of protein. Signal indicates peroxide generation (common with catechol-benzoxazines).

References

  • Review of Scaffold: Conejo-García, A., et al. (2024).[2] "New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death."[2] Bioorganic & Medicinal Chemistry.

  • HTS Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Kinase Screening: Basappa, et al. (2015). "Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase." Organic & Biomolecular Chemistry.

  • Fluorescence Artifacts: Lin, C. H., & Kuo, S. W. (2019). "Aggregation-induced emission (AIE) active benzoxazines." Polymer.[3][4] (Contextualized from general benzoxazine fluorescence studies).

  • TR-FRET Methodology: Robers, M. B., et al. (2008). "A time-resolved fluorescence resonance energy transfer assay for profiling inhibitor binding to kinases." Analytical Biochemistry.

Sources

Method

Application Note: Strategic Synthesis of Functionalized 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] Systems

Executive Summary The 3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] scaffold (often referred to in medicinal chemistry as spiro[benzoxazine-tetrahydropyran] ) represents a high-value pharmacophore. It serves as a bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] scaffold (often referred to in medicinal chemistry as spiro[benzoxazine-tetrahydropyran] ) represents a high-value pharmacophore. It serves as a bioisostere for the widely utilized spiro[benzoxazine-piperidine] system, offering altered physicochemical properties such as reduced basicity, modified lipophilicity (LogD), and elimination of the hERG-liable basic nitrogen center.

This Application Note details two validated synthetic protocols for constructing this quaternary spiro-center. Unlike simple condensation reactions, the formation of the C2-spiro junction requires specific mechanistic triggers—either via the Bargellini multicomponent reaction (for the 3-oxo-lactam scaffold) or a Stepwise Reductive Alkylation/Cyclization (for the saturated amine scaffold).

Structural Analysis & Retrosynthetic Logic

The target molecule contains a 1,4-benzoxazine ring fused at the C2 position to the C4 position of a tetrahydropyran (oxane) ring.

Critical Disconnections
  • The Spiro-Lactam (Route A): The C2-C3 bond of the benzoxazine is a carbonyl. The disconnection implies a "1,1-bis-electrophile" equivalent reacting with the 2-aminophenol nucleophile.

  • The Saturated Spiro-Amine (Route B): The C2-C3 bond is a methylene. This is best accessed by reducing the lactam or via a stepwise construction using

    
    -haloacyl equivalents.
    
Decision Matrix: Route Selection

RouteSelection Target Target: Spiro[benzoxazine-oxane] OxidationState Desired Oxidation State at C3? Target->OxidationState Lactam Lactam (3-Oxo) OxidationState->Lactam C=O Amine Amine (Saturated) OxidationState->Amine CH2 RouteA Route A: Bargellini Reaction (One-Pot, High Throughput) Lactam->RouteA RouteB Route B: Reductive Alkylation + Cyclization (Stepwise) Amine->RouteB De Novo RouteC Route C: Lactam Reduction (LiAlH4/BH3) Amine->RouteC From Lactam RouteA->RouteC Derivatization

Figure 1: Synthetic decision tree for selecting the optimal route based on the target oxidation state.

Protocol A: The Bargellini Reaction (One-Pot Synthesis)

This is the most efficient route to the spiro[1,4-benzoxazine-2,4'-oxane]-3-one scaffold. It utilizes the reactivity of trichloromethanide (generated in situ from chloroform) to form a hindered carboxylate equivalent that spontaneously cyclizes with the ortho-amino group.

Mechanism

The reaction proceeds via the condensation of the ketone with the trichloromethyl anion, followed by formation of a gem-dichloroepoxide intermediate.[1] The phenol nucleophile opens the epoxide, and the resulting


-chloroacyl chloride equivalent is trapped by the amine to form the lactam.
Materials
  • Substrate: 2-Aminophenol (1.0 equiv)

  • Ketone: Tetrahydro-4H-pyran-4-one (3.0 equiv) — Excess is required to drive kinetics.

  • Reagent: Chloroform (CHCl

    
    ) (Solvent/Reagent)
    
  • Base: Sodium Hydroxide (NaOH), pulverized solid or 50% aq. solution.

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%) — Phase transfer catalyst is crucial for yield.

Step-by-Step Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an efficient reflux condenser, add 2-aminophenol (10 mmol, 1.09 g) and tetrahydro-4H-pyran-4-one (30 mmol, 3.00 g).

  • Solvent Addition: Add Chloroform (30 mL). Note: Ensure the chloroform is not stabilized with high amounts of ethanol, as this can compete.

  • Catalyst Addition: Add TEBA (0.5 mmol, 114 mg).

  • Initiation (Exothermic): Cool the mixture to 0°C in an ice bath. Slowly add pulverized NaOH (40 mmol, 1.6 g) in small portions over 20 minutes.

    • Critical Control Point: The generation of the trichloromethanide anion is exothermic. Rapid addition can lead to a runaway reaction or vigorous boiling of chloroform.

  • Reaction: Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor by LC-MS for the formation of the product (M+H = 220.1).

  • Quench: Cool to room temperature. Dilute with DCM (50 mL) and water (50 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to break up any emulsion and protonate unreacted phenols.

  • Workup: Separate the organic layer. Wash the aqueous layer 2x with DCM. Combine organics, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude material is often a dark oil. Purify via flash chromatography (SiO

    
    , 0-5% MeOH in DCM). The spiro-lactam typically elutes as a white to off-white solid.
    

Yield Expectation: 55–75%

Protocol B: Stepwise Reductive Alkylation & Cyclization

Use this route if the Bargellini reaction fails due to steric hindrance on the aniline nitrogen or if you require a saturated (non-oxo) spiro system without a reduction step.

Phase 1: Reductive Amination
  • Reagents: Dissolve 2-aminophenol (10 mmol) and tetrahydro-4H-pyran-4-one (10 mmol) in DCE (1,2-dichloroethane) (40 mL).

  • Acid Catalyst: Add Acetic Acid (12 mmol). Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (15 mmol) in portions. Stir overnight at RT.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[2] The product is the secondary amine: 4-((2-hydroxyphenyl)amino)tetrahydro-2H-pyran.
    
Phase 2: Chloroacetylation & Cyclization (To form Lactam)
  • Acylation: Dissolve the intermediate amine (from Phase 1) in THF (anhydrous). Add K

    
    CO
    
    
    
    (2.5 equiv).
  • Reagent: Dropwise add Chloroacetyl chloride (1.1 equiv) at 0°C.

  • Cyclization: Heat the mixture to reflux (65°C) for 3 hours. The intramolecular S

    
    2 reaction between the phenol (O-nucleophile) and the alkyl chloride closes the ring.
    
    • Note: If the ring does not close, add a stronger base like Cs

      
      CO
      
      
      
      or NaH to facilitate the phenoxide formation.

Protocol C: Reduction to the Saturated System

To convert the spiro-lactam (from Protocol A) to the 3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] (amine):

  • Setup: Dissolve the spiro-lactam (1.0 equiv) in anhydrous THF .

  • Reduction: Carefully add LiAlH

    
      (2.5 equiv) as a solution in THF at 0°C under Argon.
    
  • Reflux: Heat to reflux for 2–4 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially, where x = grams of LiAlH

    
     used.
    
  • Filtration: Filter the granular precipitate. Concentrate the filtrate to yield the secondary amine.

Comparative Data & Troubleshooting

ParameterProtocol A (Bargellini)Protocol B (Stepwise)
Atom Economy High (One-pot)Moderate (Multi-step)
Reaction Time 4–6 Hours24–36 Hours (Total)
Substrate Scope Sensitive to steric bulk on PhenolTolerates substituted phenols well
Primary Impurity Unreacted ketone, polymeric tarsMono-acylated intermediates
Key Advantage Speed & Direct access to LactamControl & Cleanliness
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure the NaOH is finely powdered or use 50% aq. NaOH with vigorous stirring. The phase transfer catalyst (TEBA or Aliquat 336) is non-negotiable.

  • Incomplete Cyclization in Protocol B: If the intermediate N-(2-hydroxyphenyl)-2-chloroacetamide forms but doesn't cyclize, isolate it and treat with NaH in DMF at RT.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical "Bargellini" mechanism which is unique to this synthesis.

Mechanism Ketone Tetrahydropyran-4-one Alkoxide Trichloromethyl Alkoxide Ketone->Alkoxide + CCl3 Anion CHCl3 CHCl3 / NaOH CCl3_Anion Trichloromethanide Anion CHCl3->CCl3_Anion -HCl CCl3_Anion->Alkoxide Epoxide Gem-dichloro Epoxide Alkoxide->Epoxide Intramolecular Substitution AcylCl Alpha-Chloroacyl Chloride Eq. Epoxide->AcylCl + Phenol (Ring Open) Phenol 2-Aminophenol Phenol->AcylCl Product Spiro-Lactam Product AcylCl->Product Amine Cyclization (-HCl)

Figure 2: Mechanistic pathway of the Bargellini reaction forming the spiro-benzoxazine core.

References

  • Bargellini Reaction Overview: Serafini, M. et al. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, 2021, 26(3), 636. Link

  • Spiro-Benzoxazine Synthesis: Kurissery, A. T. et al. "Novel synthesis of spirocyclic-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives."[3] Tetrahedron Letters, 2017, 58(37), 3607-3611.[3] Link

  • Medicinal Relevance (HDAC Inhibitors): Methot, J. L. et al. "Spiro[benzoxazine-piperidine] inhibitors of histone deacetylases."[4] Bioorganic & Medicinal Chemistry Letters, 2008, 18(3), 973-978. Link

  • General Benzoxazine Properties: Saddique, F. A. et al. "Recent trends toward the synthesis of fused-benzothiazines and their derivatives."[5] Synthetic Communications, 2020.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yields in the Multi-Step Synthesis of 3,4-dihydro-2H-1,4-benzoxazines

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this mu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and to provide actionable solutions for improving reaction yields. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Achieving high yields in its synthesis is therefore of critical importance.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in established chemical principles and field-proven experience. Every recommendation is part of a self-validating system, designed to empower you to troubleshoot and optimize your synthetic strategy effectively.

I. Overview of the Core Synthetic Strategy

The most common and versatile approach to the 3,4-dihydro-2H-1,4-benzoxazine core involves two key transformations:

  • Formation of an N-substituted-2-aminophenol intermediate.

  • Cyclization to form the 1,4-oxazine ring.

While seemingly straightforward, each of these stages presents unique challenges that can significantly impact the overall yield. This guide will address these challenges in a systematic, question-and-answer format.

Generalized Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start 2-Aminophenol (or derivative) Intermediate N-substituted-2-aminophenol Start->Intermediate N-Alkylation or Reductive Amination Reagent1 Alkylating/Acylating Agent (e.g., R-X, R-CHO) Reagent1->Intermediate Product 3,4-dihydro-2H-1,4-benzoxazine Intermediate->Product Intramolecular Cyclization Reagent2 Cyclizing Agent (e.g., 1,2-dihaloethane, α-haloketone) Reagent2->Product

Caption: Generalized two-step synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

II. Troubleshooting Guide & FAQs

Part A: Formation of the N-substituted-2-aminophenol Intermediate

This initial step is critical, as the purity and yield of the intermediate directly influence the success of the subsequent cyclization. The primary challenge lies in achieving selective N-alkylation or N-acylation without significant O-alkylation/acylation of the phenolic hydroxyl group.

Question 1: My N-alkylation of 2-aminophenol with an alkyl halide is giving a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I improve N-selectivity?

Answer: This is a classic problem of competing nucleophilicity between the amino and hydroxyl groups. The key is to modulate the reaction conditions to favor attack by the nitrogen atom.

  • Causality: The phenoxide anion, formed under basic conditions, is a potent nucleophile, often leading to significant O-alkylation. The amine is generally less acidic and remains a good nucleophile. By carefully selecting the base and solvent, you can minimize phenoxide formation while still activating the amine for alkylation.

  • Troubleshooting Strategies:

    • Base Selection is Crucial: Avoid strong bases like sodium hydride (NaH) or potassium tert-butoxide, which will deprotonate the phenol and strongly favor O-alkylation. Instead, use milder, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to neutralize the H-X formed during the reaction without extensively generating the phenoxide.[1]

    • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are generally preferred. They effectively solvate the cation of the base (e.g., K⁺) but do not hydrogen-bond with the amine, leaving its lone pair more available for nucleophilic attack.

    • Ionic Liquids as a "Switch": Recent literature has shown that ionic liquids can offer remarkable control over N- vs. O-alkylation. For instance, using a choline hydroxide-based ionic liquid can favor the formation of benzoxazin-3-one derivatives (indicative of initial N-alkylation), while a choline fluoride-based system can promote O-alkylation.[4][5][6] This provides a powerful, albeit more specialized, tool for directing the reaction pathway.

    • Alternative Strategy - Reductive Amination: If direct alkylation remains problematic, consider a two-step reductive amination. First, react the 2-aminophenol with an appropriate aldehyde or ketone to form a Schiff base (imine) or enamine intermediate. Then, reduce this intermediate in situ using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This sequence is highly selective for N-alkylation.

Question 2: I am attempting a reductive amination, but the reaction is sluggish, and I see significant amounts of unreacted 2-aminophenol. What can I do?

Answer: Sluggish reductive aminations are often due to inefficient imine/enamine formation or suboptimal reduction conditions.

  • Causality: The formation of the C=N bond is a reversible equilibrium reaction that generates water. If this water is not removed or if the pH is not optimal, the equilibrium may not favor the imine product, leading to a slow overall reaction.

  • Troubleshooting Strategies:

    • pH Control: The reaction is typically acid-catalyzed. A small amount of acetic acid is often added to protonate the carbonyl oxygen, making the carbon more electrophilic. However, too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.

    • Water Removal: For stubborn reactions, removing the water formed can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride (NaBH₄) for reductive aminations. STAB is a milder reducing agent that is less likely to reduce the carbonyl starting material and is tolerant of mildly acidic conditions, which are ideal for imine formation.

Part B: Intramolecular Cyclization to the Benzoxazine Ring

This is the yield-determining step for the final heterocyclic product. Success hinges on favoring the intramolecular cyclization over competing intermolecular side reactions, such as dimerization or polymerization.[1]

Question 3: My cyclization reaction with 1,2-dibromoethane is resulting in very low yields of the desired benzoxazine, and I am isolating a significant amount of a high-molecular-weight, tarry substance. What is happening?

Answer: This is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.

  • Causality: The N-substituted-2-aminophenol has two nucleophilic sites (N and O). When reacting with a bifunctional electrophile like 1,2-dibromoethane, one molecule can react and then, instead of the other end of the electrophile reacting intramolecularly, it can be attacked by a second molecule of the aminophenol. This process can repeat, leading to oligomers or polymers.

  • Troubleshooting Strategies:

    • High Dilution Principle: The most effective way to favor intramolecular reactions is to use high dilution. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thus favoring the intramolecular pathway. A starting concentration of 0.01-0.05 M is a good target.

    • Slow Addition: Instead of adding all the 1,2-dibromoethane at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, further minimizing intermolecular side reactions.

    • Phase Transfer Catalysis (PTC): Using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336 can be highly effective.[1] The reaction is often run in a biphasic system (e.g., toluene/water) with a base like K₂CO₃ in the aqueous phase. The PTC shuttles the deprotonated aminophenol into the organic phase where it can react under dilute conditions, often leading to cleaner reactions and higher yields.[1]

Question 4: I am trying to synthesize a 2-substituted-3,4-dihydro-2H-1,4-benzoxazine using an α-haloketone, but the reaction is not proceeding cleanly. What are the key parameters to control?

Answer: When using α-haloketones or other substituted cyclizing agents, regioselectivity and reaction conditions become even more critical.

  • Causality: The reaction typically proceeds via initial N-alkylation by the α-halo position, followed by intramolecular attack of the phenolic oxygen onto the ketone carbonyl, forming a hemiaminal, which then dehydrates. Side reactions can include O-alkylation first, or other rearrangements.

  • Troubleshooting Strategies:

    • One-Pot, Three-Component Synthesis: An efficient modern approach is a DABCO-catalyzed one-pot, three-component reaction of a 2-aminothiophenol (for benzothiazines, but the principle applies to aminophenols), an aromatic aldehyde, and an α-halogenated ketone. This strategy streamlines the process and can lead to good to excellent yields.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, particularly for sluggish cyclizations.[4][7] The rapid, uniform heating can promote the desired intramolecular cyclization and reduce the time for side reactions to occur.

    • Palladium-Catalyzed Methods: For more complex or sensitive substrates, palladium-catalyzed tandem reactions have emerged as powerful tools. These can involve processes like allylic amination followed by an oxa-Michael addition, offering high levels of control and yield.[8]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Overall Yield Step1_Issue Problem in Step 1? (N-Alkylation) Start->Step1_Issue Yes Step2_Issue Problem in Step 2? (Cyclization) Start->Step2_Issue No Sluggish_Rxn Sluggish/Incomplete Reaction Step1_Issue->Sluggish_Rxn Reactivity Issue N_O_Mixture N_O_Mixture Step1_Issue->N_O_Mixture Selectivity Issue No_Reaction No Cyclization Step2_Issue->No_Reaction Low Reactivity Polymer Polymer Step2_Issue->Polymer Intermolecular Rxn Red_Am_Opt 1. Optimize pH (4-6) 2. Use STAB as reducing agent 3. Remove water (mol. sieves) Sluggish_Rxn->Red_Am_Opt Sol_Base 1. Switch to milder base (K₂CO₃) 2. Use polar aprotic solvent (ACN) 3. Consider Reductive Amination N_O_Mixture->Sol_Base Catalysis 1. Use Microwave heating 2. Consider Pd-catalysis 3. Try one-pot procedures No_Reaction->Catalysis High_Dilution 1. Use High Dilution (0.01 M) 2. Slow addition of electrophile 3. Use Phase Transfer Catalysis (PTC) Polymer->High_Dilution

Caption: Decision tree for troubleshooting low yields in benzoxazine synthesis.

III. Optimized Experimental Protocols

Protocol 1: N-Selective Alkylation via Reductive Amination

This protocol provides a robust method for creating the N-substituted-2-aminophenol intermediate, minimizing O-alkylation side products.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminophenol and your chosen aldehyde/ketone.

  • Dissolve the solids in DCM (or DCE) to a concentration of approximately 0.2 M.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor by TLC or LC-MS if desired.

  • In portions, carefully add sodium triacetoxyborohydride (STAB). The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by silica gel chromatography.

Protocol 2: Cyclization under High Dilution / Phase Transfer Conditions

This protocol is optimized to favor the intramolecular cyclization and suppress the formation of polymeric byproducts.

Materials:

  • N-substituted-2-aminophenol (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Water

Procedure:

  • Set up a three-neck flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • In the flask, dissolve the N-substituted-2-aminophenol, K₂CO₃, and TBAB in a mixture of toluene and water (1:1 v/v). The overall concentration of the aminophenol should be low, approximately 0.01 M.

  • Heat the vigorously stirred biphasic mixture to reflux.

  • Dissolve the 1,2-dibromoethane in a small amount of toluene and add it to the dropping funnel.

  • Add the 1,2-dibromoethane solution dropwise to the refluxing mixture over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer twice with toluene or ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the 3,4-dihydro-2H-1,4-benzoxazine.[1]

IV. Summary of Key Optimization Parameters

For clarity, the critical parameters for improving yields are summarized in the table below.

StepParameterStandard ConditionOptimized Condition for Higher YieldRationale
1. N-Alkylation Base Strong bases (e.g., NaH)Mild bases (e.g., K₂CO₃, Cs₂CO₃)Minimizes phenoxide formation, favoring N-selectivity.
Method Direct AlkylationReductive Amination (Aldehyde + STAB)Highly N-selective, avoids O-alkylation.
2. Cyclization Concentration 0.1 - 1.0 MHigh Dilution (0.01 - 0.05 M)Favors intramolecular cyclization over intermolecular polymerization.
Addition All at onceSlow addition via syringe pumpKeeps electrophile concentration low, reducing side reactions.
Catalysis NonePhase Transfer Catalyst (e.g., TBAB)Improves reaction rate and cleanliness in biphasic systems.
Energy Input Conventional HeatingMicrowave IrradiationAccelerates reaction, potentially improving yield and reducing byproducts.[7]
References
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Singh, B., Kumar, M., Goswami, G., Verma, I., & Ghorai, M. K. (2023). Synthesis of 3,4-dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry, 88(7), 4504-4518. [Link]

  • ResearchGate. (n.d.). A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[8][9]oxazine-2-one and benzo[8][9]oxazine-3-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. Retrieved from [Link]

  • Sharifi, A., et al. (2023). A Versatile Switching Method for N- or O-Alkylation of 2-Aminophenols Using Ionic Liquids: Selective Access to Benzoxazine-2-One or Benzoxazine-3-One Derivatives. SSRN. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved from [Link]

  • Sharaf El-Din, M. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines.... Retrieved from [Link]

  • Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695. [Link]

  • Pospisil, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20296-20304. [Link]

  • ResearchGate. (n.d.). A Versatile Switching Method for N- or O-Alkylation of 2-Aminophenols Using Ionic Liquids: Selective Access to Benzoxazine-2-One or Benzoxazine-3-One Derivatives. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 6(96), 93817-93825. [Link]

Sources

Optimization

"challenges in the purification of polar 3,4-dihydro-2H-1,4-benzoxazine derivatives"

The following technical guide serves as a specialized support center for researchers working with polar 3,4-dihydro-2H-1,4-benzoxazine derivatives . It is structured to address the unique physicochemical challenges of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with polar 3,4-dihydro-2H-1,4-benzoxazine derivatives . It is structured to address the unique physicochemical challenges of this scaffold—specifically its susceptibility to oxidation, basic nitrogen interactions with stationary phases, and solubility anomalies.

Status: Online | Tier: Level 3 (Senior Application Scientist)

Core Scaffold Analysis & Purification Logic

Before initiating any workflow, understand the molecule you are fighting. The 3,4-dihydro-2H-1,4-benzoxazine scaffold presents a "perfect storm" for purification difficulties:

  • The "Velcro" Effect (Silanol Interaction): The secondary amine at position 4 (N4) is moderately basic (approximate pKa ~5.0–5.5). It protonates upon contact with acidic silanols (

    
    ) on standard silica gel, causing severe tailing or irreversible adsorption.
    
  • Oxidative Instability: Unlike their fully aromatic benzoxazinone counterparts, the dihydro core is electron-rich and prone to air-oxidation to the imine or fully aromatic system, especially when spread thin on a solid support (high surface area exposure).

  • Polarity Paradox: While the core is lipophilic enough for normal phase, polar substituents (hydroxyls, amides) often render it sparingly soluble in Hexane/EtOAc, leading to "fronting" or precipitation on the column.

Master Purification Decision Tree

The following logic flow dictates the optimal purification strategy based on crude solubility and impurity profile.

Benzoxazine_Purification Start Crude 3,4-dihydro-2H-1,4-benzoxazine Solubility Solubility Test (DCM vs. MeOH/Water) Start->Solubility NP_Path Soluble in DCM/EtOAc Solubility->NP_Path Lipophilic RP_Path Soluble in MeOH/MeCN Solubility->RP_Path Highly Polar TLC_Check TLC Screening (Std. Silica) NP_Path->TLC_Check RP_Check pH Stability Check RP_Path->RP_Check Streak Does it Streak/Tail? TLC_Check->Streak Std_Flash Standard Flash (Hex/EtOAc) Streak->Std_Flash No (Rf > 0.3) Mod_Flash Buffered Normal Phase (DCM/MeOH + 1% NH4OH) Streak->Mod_Flash Yes (Tailing) Acid_Stable Prep-HPLC (0.1% TFA or Formic Acid) RP_Check->Acid_Stable Stable Base_Stable Prep-HPLC (10mM NH4HCO3, pH 10) RP_Check->Base_Stable Acid Labile

Caption: Decision matrix for selecting stationary and mobile phases based on solubility and silanol interaction risks.

Troubleshooting Tickets (Q&A)

Ticket #BZ-001: Severe Tailing on Silica Gel

User Report: "I'm trying to purify a 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine derivative. On TLC (Hex/EtOAc 1:1), it looks like a comet with a long tail. On the column, it elutes over 20 fractions. Yield is low."

Diagnosis: This is classic Silanol Protonation . The basic nitrogen (N4) is hydrogen-bonding or ionically pairing with the acidic protons of the silica gel. This interaction is stronger than the mobile phase competition, causing the compound to "drag."

Solution Protocol: You must suppress the ionization of the amine or block the active sites on the silica.

  • The "Ammonia Shift" Method (Recommended):

    • Switch solvent system from Hexane/EtOAc to DCM/MeOH .

    • Crucial Step: Add 1% conc. NH₄OH (aqueous ammonia) or 1% Triethylamine (TEA) to the mobile phase.

    • Why: The ammonia/TEA is more basic than your benzoxazine. It preferentially binds to the silica silanols, effectively "capping" them and allowing your product to elute as a tight band.

    • Note: If using TEA, you must rotovap thoroughly or wash the oil with water later, as TEA salts can contaminate NMR.

  • Stationary Phase Swap:

    • If the compound is high-value, use Amine-Functionalized Silica (NH2-Silica) . This phase is naturally basic and prevents the interaction entirely without needing mobile phase modifiers.

Data Comparison: Modifier Efficiency

Mobile Phase Rf Value Peak Shape Recovery %
Hex/EtOAc (1:1) 0.15–0.40 (Streak) Broad/Tailing ~65%
DCM/MeOH (95:5) 0.35 Fronting ~80%

| DCM/MeOH (95:5) + 1% NH₄OH | 0.42 | Sharp/Symmetrical | >95% |

Ticket #BZ-002: Product Turns Brown/Black During Workup

User Report: "My crude reaction mixture was a pale yellow oil. After running a silica column and rotovapping, the product turned into a dark brown/black tar. NMR shows aromatic impurities."

Diagnosis: Oxidative Dehydrogenation . The 3,4-dihydro-2H-1,4-benzoxazine core is susceptible to oxidation to the benzoxazinone or fully aromatic benzoxazine species. Silica gel acts as a mild oxidant due to its high surface area and trapped oxygen, accelerating this process.

Solution Protocol:

  • Minimize Silica Contact Time: Do not leave the compound on the column overnight. Flash chromatography should be completed rapidly (<20 mins).

  • Inert Atmosphere:

    • Flush the collection flasks with Nitrogen or Argon before collecting fractions.

    • Rotovap at the lowest effective temperature (<40°C) to avoid thermal oxidation.

  • Alternative: Recrystallization (Non-Oxidative):

    • Avoid chromatography entirely if possible.

    • Solvent System: Many polar benzoxazines crystallize well from boiling Ethanol (95%) or a Toluene/Hexane mixture.

    • Procedure: Dissolve in minimum hot ethanol. If "oiling out" occurs, add a drop of water until turbid, then cool slowly.

Ticket #BZ-003: "Reverse Streaking" (Fronting)

User Report: "The peak shape is weird.[1] It has a sharp front but then drops off, or sometimes it looks like it's crashing out on the column. I'm using DCM/MeOH."

Diagnosis: Solubility Mismatch . Your compound is likely very polar. When you dissolve it in a strong solvent (like pure DCM or MeOH) to load it, and then the mobile phase is weaker (e.g., 98% DCM), the compound precipitates at the head of the column as soon as the strong solvent dilutes. This causes the mobile phase to channel around the precipitate, leading to irregular elution.

Solution Protocol:

  • Solid Load Technique (Dry Load):

    • Dissolve the crude in MeOH/DCM.

    • Add Celite 545 or clean Silica (10x weight of crude).

    • Evaporate to dryness (free-flowing powder).

    • Load this powder on top of the column.

    • Why: This eliminates the "solvent shock" and allows the mobile phase to dissolve the compound gradually at the equilibrium concentration.

  • Switch to Reverse Phase (C18):

    • If the compound is polar enough to precipitate in DCM, it is a prime candidate for C18 chromatography.

    • Mobile Phase: Water/Acetonitrile.

    • Buffer: Use 0.1% Formic Acid (keeps the amine protonated and soluble) or 10mM Ammonium Bicarbonate (pH 10, keeps amine neutral but suppresses silanols on C18).

Reference Data & Stability Profiles

Stability of the Dihydro-Benzoxazine Core

Researchers must be aware that the dihydro bond (C3-N4) is the weak link.

ConditionStability RiskPrevention Strategy
Acidic Silica High (Protonation & Adsorption)Add 1% Et₃N or NH₄OH
Air/Oxygen Moderate (Slow Oxidation)Store under Argon; rapid workup
Light (UV) Low to ModerateWrap columns/flasks in foil if unsure
Heat (>60°C) Moderate (Polymerization/Oxidation)Keep water bath <40°C
Recommended Reagents
  • Stationary Phase: Silica Gel 60 (40-63 µm) for standard flash; C18-bonded silica for polar derivatives.

  • Scavengers: If using metal catalysts (e.g., Buchwald-Hartwig to form the benzoxazine), use QuadraPure™ TU (Thiourea) or similar scavengers before chromatography to prevent metal-catalyzed oxidation on the column.

References

  • Synthesis and Polymerization of Benzoxazines

    • Source: Taylor & Francis / Macromolecules
    • Relevance: Details thermal stability and degradation pathways (oxid
    • Link:

  • Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones

    • Source: RSC Publishing

    • Relevance: Discusses the reactivity of the C(sp3)
    • Link:

  • Troubleshooting Flash Chromatography (Silica Interactions)

    • Source: University of Rochester / Reddit ChemPros
    • Relevance: authoritative guides on handling "streaking" amines and using modifiers like TEA/Ammonia.
    • Link:

  • Properties of 3,4-Dihydro-2H-1,4-benzoxazine

    • Source: PubChem / Sigma-Aldrich[2]

    • Relevance: Physical properties, pKa estimates, and safety d
    • Link:

Sources

Troubleshooting

"strategies to overcome poor solubility of 1,4-benzoxazine compounds"

Topic: Strategies to Overcome Poor Solubility of 1,4-Benzoxazine Compounds Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Overcome Poor Solubility of 1,4-Benzoxazine Compounds Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Researchers.[1]

Welcome to the 1,4-Benzoxazine Technical Support Hub . This guide addresses the critical bottleneck in developing benzoxazine-based therapeutics: poor aqueous solubility .

Many 1,4-benzoxazine derivatives (e.g., antimicrobial agents, potassium channel openers like Etifoxine analogs) exhibit "brick dust" properties—high crystal lattice energy and high lipophilicity (LogP > 3).[1] This guide provides validated protocols to overcome these thermodynamic barriers.

Part 1: Root Cause Analysis (The "Why")[1]

Before selecting a strategy, understand why your compound is insoluble.[1]

  • Planar Stacking (Lattice Energy): The fused benzene and oxazine rings create a planar aromatic system.[1] This facilitates strong

    
     stacking interactions in the crystal lattice, requiring high energy to break (high melting point).[1]
    
  • Weak Basicity: The nitrogen atom at position 4 (in 3,4-dihydro-2H-1,4-benzoxazines) is aniline-like. Its lone pair is partially delocalized into the benzene ring, reducing basicity (pKa

    
     3.5–4.5).[1] This makes salt formation with weak acids unstable.[1]
    
  • Lipophilicity: Substituents at the C-2 or C-6 positions (often halogens or alkyls added for potency) drastically increase LogP, pushing the molecule into BCS Class II or IV.

Decision Matrix: Selecting Your Strategy

Use this logic flow to determine the correct solubility enhancement pathway for your specific derivative.

Benzoxazine_Strategy Start Analyze 1,4-Benzoxazine Derivative Check_pKa Check Basic pKa (N-4) Start->Check_pKa Check_LogP Check LogP Check_pKa->Check_LogP pKa < 4.0 (e.g., aryl-N or e- withdrawing groups) Salt STRATEGY A: Salt Formation (Strong Acids Only) Check_pKa->Salt pKa > 4.0 (e.g., alkyl-N) CD STRATEGY B: Cyclodextrin Complexation Check_LogP->CD LogP 2.0 - 4.0 (Sterically fits Beta-CD) ASD STRATEGY C: Amorphous Solid Dispersion (ASD) Check_LogP->ASD LogP > 4.0 (Bulky substituents) Salt->ASD If Salt is Hygroscopic

Figure 1: Strategic decision tree for 1,4-benzoxazine solubility enhancement based on physicochemical properties.

Part 2: Chemical Modification Strategies (Upstream)

Salt Formation (The "Strong Acid" Rule)

Because the N-4 nitrogen is weakly basic, salts formed with weak organic acids (citric, tartaric) often hydrolyze (dissociate) in solution, precipitating the free base.[1]

  • Recommended Counter-ions:

    • Hydrochloric Acid (HCl): Standard first-line choice.[1]

    • Methanesulfonic Acid (Mesylate): Excellent for increasing melting point and stability if HCl salts are hygroscopic.[1]

    • Sulfuric Acid (Sulfate): Use if a non-nucleophilic anion is required.[1]

Protocol: Mesylate Salt Synthesis

  • Dissolve 1 mmol of 1,4-benzoxazine free base in minimal hot ethyl acetate (or ethanol).

  • Add 1.05 equivalents of methanesulfonic acid dropwise at 0°C.

  • Stir for 1 hour. If no precipitate forms, add diethyl ether (anti-solvent) until turbid.[1]

  • Filter and dry under vacuum at 40°C.[1]

  • Validation: Perform DSC (Differential Scanning Calorimetry). A sharp melting point distinct from the free base confirms a stable salt lattice.

Structural Tuning (Medicinal Chemistry)

If you are still in the lead optimization phase, modify the scaffold to lower LogP without killing potency.[1]

  • C-2 Position: Introduce a morpholine or piperazine ring via a linker. This adds a protonatable nitrogen (pKa ~8), enabling easy salt formation.[1]

  • C-3 Position: Replace alkyl chains with ether linkages (e.g., methoxymethyl).[1]

Part 3: Formulation Engineering (Downstream)[1]

If the molecule is finalized (cannot change structure), use these formulation techniques.

Strategy B: Cyclodextrin (CD) Inclusion Complexes

The hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-CD (HP-

-CD) accommodates the benzene ring of the scaffold, while the hydrophilic exterior ensures water solubility.

Protocol: Kneading Method (High Yield) This method is superior to co-precipitation for lipophilic benzoxazines.[1]

  • Ratio: Weigh 1:1 molar ratio of benzoxazine derivative and HP-

    
    -CD.
    
  • Wetting: Add water/ethanol (1:1 v/v) to the CD powder in a mortar to form a paste.

  • Incorporation: Slowly add the benzoxazine drug to the paste.

  • Kneading: Grind vigorously with a pestle for 45–60 minutes. Note: The paste will dry; add solvent drops to maintain consistency.

  • Drying: Dry the paste at 45°C for 24 hours. Pulverize and sieve (100 mesh).

Data Comparison: Solubility Enhancement

Method Solubility Increase (Fold) Stability Notes
Physical Mixture 1.2x Low No inclusion; simple wetting effect.

| Kneading (HP-


-CD)  | 15–20x  | High | Best balance of cost/efficiency. |
| Freeze Drying  | 25x | High | Expensive; reserves for high-value APIs. |
Strategy C: Amorphous Solid Dispersions (ASD)

For "brick dust" molecules (high melting point), breaking the crystal lattice is key.[1] We use polymers (PVP K30 or PEG 6000) to trap the drug in a high-energy amorphous state.

Workflow: Solvent Evaporation Technique

ASD_Workflow Step1 Dissolve Benzoxazine + PVP K30 (1:4 ratio) in Methanol Step2 Rotary Evaporation (40°C, Vacuum) Step1->Step2 Step3 Vacuum Drying (24h to remove solvent) Step2->Step3 Step4 Pulverize & Sieve Step3->Step4

Figure 2: Solvent evaporation workflow for creating amorphous solid dispersions.

Part 4: Troubleshooting FAQ

Q1: I made the HCl salt, but it turns into a goo (deliquescent) upon exposure to air.

  • Diagnosis: The lattice energy of the salt is too low, or the counter-ion is too hygroscopic.[1]

  • Fix: Switch to a Mesylate or Tosylate salt.[1] These large, lipophilic anions pack better with the aromatic benzoxazine core, excluding water.[1] Alternatively, recrystallize the HCl salt from anhydrous isopropanol to remove trapped solvent impurities.[1]

Q2: My compound precipitates immediately when injected into PBS (Phosphate Buffered Saline).

  • Diagnosis: The "Common Ion Effect" or pH shift. If you used an HCl salt, the buffering capacity of PBS (pH 7.[1]4) neutralizes the weak base (pKa ~4), causing the free base to crash out.[1]

  • Fix: You must use a formulation aid. Pre-dissolve the compound in a co-solvent system: 10% DMSO / 10% Tween 80 / 80% Saline . The surfactant (Tween 80) prevents immediate nucleation of the free base.[1]

Q3: The Cyclodextrin complex isn't improving dissolution.

  • Diagnosis: The guest molecule might be too bulky for the

    
    -CD cavity.
    
  • Fix: Switch to

    
    -Cyclodextrin  (larger cavity) or check if your derivative has a bulky group at Position 2 that sterically hinders entry.[1] Perform a Phase Solubility Study (Higuchi-Connors) to determine the stability constant (
    
    
    
    ).[1] If
    
    
    , the complex is too weak.[1]

References

  • Benzoxazine Scaffold Properties

    • Source: Rebolledo, A. P., et al. (2024).[1] "Synthetic Strategies and Therapeutic Profile of 1,4-Benzoxazine Derivatives." ResearchGate.[1][2][3]

  • Cyclodextrin Complexation Protocols

    • Source: Mohamed, M. G., et al. (2021).[1] "Intrinsic water-soluble benzoxazine-functionalized cyclodextrin..." National Sun Yat-sen University.

  • Solid Dispersion & Polymer Interaction

    • Source: Bley, H., et al. (2010).[1] "Characterization and stability of solid dispersions based on PEG/polymer blends." International Journal of Pharmaceutics.

  • Salt Formation & Solubility

    • Source: Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. (General principle applied to weak bases).[1]

Sources

Optimization

Technical Support Center: Crystallization of Spiro-1,4-Benzoxazine Analogues

[1][2][3][4] Status: Online Operator: Senior Application Scientist (Crystallization Systems) Ticket Focus: Refining purification protocols for photochromic spiro-1,4-benzoxazine derivatives.[1][2][3][4] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Status: Online Operator: Senior Application Scientist (Crystallization Systems) Ticket Focus: Refining purification protocols for photochromic spiro-1,4-benzoxazine derivatives.[1][2][3][4]

Introduction: The "Hidden" Variable in Your Beaker

Welcome to the technical support hub. If you are working with spiro-1,4-benzoxazine analogues, you are likely facing a unique challenge: dynamic equilibrium .[1][5][2][3] Unlike static small molecules, these compounds exist in a reversible equilibrium between the colorless, closed spiro-form (SP) and the colored, open merocyanine form (MC).[5][2][3][4]

This guide treats your crystallization not just as a physical phase transition, but as a chemical equilibrium problem. The success of your crystallization depends on locking the molecule into the SP form (usually the thermodynamically stable crystalline state) while suppressing the MC form (which acts as a self-generated impurity).[4]

Part 1: Troubleshooting & FAQs (Ticket System)

Ticket #401: "My product is 'oiling out' instead of crystallizing."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for spiro-benzoxazines.[1][5][2] It occurs when the metastable zone width (MSZW) is narrow or when the melting point of the solvated solid is lower than the process temperature.[4] This is often exacerbated by the presence of the MC isomer, which acts as a "solvent" for the SP form.

Immediate Action Plan:

  • Check Light Exposure: Are you crystallizing on an open bench? Ambient UV light generates the MC isomer. The MC isomer is more polar and can lower the melting point of the mixture, inducing oiling.[2] Wrap your flask in aluminum foil immediately.

  • Temperature Cycling: Do not just cool further; this solidifies the oil into an amorphous glass.[1] Reheat to dissolve the oil, add 5-10% more "good" solvent, and cool slower (0.1°C/min).

  • Seeding: You must seed the solution. If you lack seeds, scratch the glass interface or use a "sacrificial" aliquot: take 1 mL of solution, evaporate it rapidly on a watch glass to force crude precipitation, and use that powder as seeds.[5][2]

Ticket #402: "The crystals are colored (Blue/Purple) but should be colorless."

Diagnosis: This is Crystal Lattice Entrapment .[1][2] You have co-crystallized the metastable merocyanine (MC) form within the spiro (SP) lattice.[5] While spiro-benzoxazines are photochromic, the pure crystal should typically be off-white or pale yellow.[1][2][4] Deep coloration indicates that the MC form was trapped during rapid growth.

Root Cause Analysis:

  • Solvent Polarity Mismatch: You likely used a polar solvent (e.g., Ethanol, Acetonitrile) which stabilizes the polar zwitterionic MC form.[5][2][3]

  • Growth Rate: Fast cooling trapped the MC isomer before it could thermally relax back to the SP form.

Solution: Switch to a non-polar solvent system (e.g., Hexane/Toluene or Cyclohexane).[2][3] Non-polar solvents destabilize the polar MC form, forcing the equilibrium toward the colorless SP form, which is the desired building block for the crystal lattice.[2][4]

Ticket #403: "Yields are inconsistent between batches."[1][3]

Diagnosis: Polymorphism.[1][2] Spiro-benzoxazines are notorious for packing polymorphism due to the flexibility of the spiro-carbon junction and alkyl chains (e.g., N-alkyl or indoline substituents).[1][5][2]

Corrective Protocol: Standardize your Thermal History .

  • Dissolve at

    
    .[5][2][4]
    
  • Hold at

    
     for 15 minutes to erase "memory" (nuclei history).[5][2]
    
  • Control cooling rate strictly.[1][2] Rapid cooling often yields the metastable kinetic polymorph (lower melting point), while slow cooling yields the thermodynamic form.[2][4]

Part 2: Strategic Workflow (Decision Tree)

The following diagram outlines the decision logic for selecting the correct crystallization strategy based on your compound's behavior.

CrystallizationLogic Start Start: Crude Spiro-Benzoxazine SolubilityCheck Check Solubility in Non-Polar Solvent (e.g., Hexane, Toluene) Start->SolubilityCheck Soluble Soluble at RT? SolubilityCheck->Soluble YesSoluble Yes Soluble->YesSoluble High Solubility NoSoluble No (Needs Heat) Soluble->NoSoluble Low Solubility EvapCryst Evaporative Crystallization (Risk: MC formation) YesSoluble->EvapCryst CoolingCryst Slow Cooling Crystallization (Preferred) NoSoluble->CoolingCryst OilingOut Issue: Oiling Out? CoolingCryst->OilingOut YesOil Yes OilingOut->YesOil NoOil No OilingOut->NoOil RemedyOil 1. Reheat to dissolve 2. Add Seeds at Cloud Point 3. Reduce Cooling Rate YesOil->RemedyOil Success Harvest Crystals (Filter in Dark) NoOil->Success RemedyOil->Success

Caption: Decision tree for selecting crystallization mode and troubleshooting phase separation (oiling out).

Part 3: Experimental Protocols

Protocol A: The "Dark Mode" Slow Cooling Method (Standard)

Best for: High-purity requirements, thermodynamic polymorph targeting.[2][3][4]

Reagents:

  • Crude Spiro-1,4-benzoxazine analogue (1.0 g)[1][5][2][3]

  • Solvent: Ethanol (95%) or Toluene (depending on solubility)[5][2][3]

  • Anti-solvent: Hexane (optional)[5][2][3]

Step-by-Step:

  • Preparation: Wrap a 2-neck round-bottom flask in aluminum foil. Light exclusion is mandatory to prevent the photo-stationary state from shifting to the soluble MC form [1].[1]

  • Dissolution: Add 1.0 g of solid and minimal solvent (e.g., 10 mL Ethanol). Heat to reflux until fully dissolved.[1][2]

    • Tip: If the solution is deeply colored (blue/red) even when hot, the MC form is present.[2] Continue refluxing in the dark; thermal relaxation should fade the color over time.

  • Filtration: Hot filter through a pre-warmed glass frit (porosity 3) to remove insoluble dust (nucleation sites).[5][2][4]

  • Seeding: Allow the filtrate to cool to approx. 5°C below the saturation temperature. Add a "speck" of pure seed crystal.[1]

    • Visual Check: If the seed dissolves, the solution is undersaturated.[2] Re-concentrate.

  • Cooling Ramp: Place the flask in a programmable oil bath or an insulated dewar.[1] Target a cooling rate of 0.2°C/min down to room temperature, then 0°C.

  • Harvest: Filter the crystals under reduced light. Wash with cold, non-polar anti-solvent (e.g., cold Hexane) to remove surface impurities.[5][2]

Protocol B: Anti-Solvent Diffusion (Layering)

Best for: Thermally unstable derivatives or small-scale screening.[1][2][4]

  • Dissolution: Dissolve 100 mg of compound in 2 mL of a "Good" solvent (e.g., Dichloromethane or THF) in a narrow vial.

  • Layering: Carefully pipette 4 mL of a "Poor" solvent (e.g., Hexane or Pentane) down the side of the vial.[5][2] Do not mix.

  • Incubation: Seal the vial with parafilm, poke one small pinhole, and store in a dark drawer for 3-7 days.

  • Mechanism: As the solvents slowly diffuse, supersaturation is generated gently, favoring single crystal growth suitable for XRD [2].[5][2][3]

Part 4: Data & Reference Tables

Solvent Selection Guide for Spiro-Benzoxazines

The choice of solvent dictates the position of the Spiro (SP)


 Merocyanine (MC) equilibrium.
SolventPolarityEffect on EquilibriumCrystallization Suitability
Hexane / Heptane Non-PolarStrongly favors SP (Closed)Excellent. Promotes formation of the stable, colorless form.[1][5][2][4]
Toluene Non-PolarFavors SP (Closed)Good. High boiling point allows for good thermal gradients.[5][2]
Ethanol / Methanol Polar ProticStabilizes MC (Open)Moderate. Risk of colored crystals.[5][2][4] Good solubility but requires dark conditions.[1][2]
Acetonitrile Polar AproticStabilizes MC (Open)Poor. Often leads to oiling out due to high solubility of the MC form.[5][4]
Troubleshooting "Oiling Out" Parameters
VariableAdjustment to Prevent Oiling Out
Concentration Decrease. Work at lower supersaturation to avoid the liquid-liquid immiscibility gap.
Temperature Increase

.
Seed at a higher temperature to promote solid phase over liquid phase.
Impurities Pre-purify. Run a silica plug (Column Chromatography) before crystallization.[5][2] Impurities lower the melting point significantly.[6]

References

  • Photochromism and Kinetics: Minkin, V. I. (2004).[5][2][3][4] Photochromic Spirooxazines. Chemical Reviews, 104(5), 2751–2776.[5][2][3]

  • Crystallization Techniques & Polymorphism: Bernstein, J. (2002).[2][3][4] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (General reference for seeding and oiling out mechanisms). [2][3]

  • Spirooxazine Synthesis & Properties: Lokshin, V., Samat, A., & Metelitsa, A. V. (2002).[5][2][3][4] Spirooxazines: Synthesis, Structure, Spectral and Photochromic Properties. Russian Chemical Reviews, 71(11), 893.[5][2][3] [5][2][3]

  • Oiling Out Troubleshooting: Deneau, E., & Steele, G. (2005).[5][2][3][4] An In-line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950.[5][2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Biological Activity for Novel 3,4-dihydro-2H-1,4-benzoxazines

Introduction: The "Privileged" Scaffold The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous ligands and interact with diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous ligands and interact with diverse biological targets, including G-protein-coupled receptors (GPCRs) and kinase enzymes. However, the validation of novel derivatives requires a rigorous, multi-tiered approach to distinguish true pharmacological efficacy from non-specific interference (PAINS).

This guide outlines a standardized framework for validating these compounds, specifically focusing on their two most promising therapeutic applications: Antimicrobial efficacy (targeting MDR strains) and Anticancer activity (targeting EGFR/DNA intercalation).

Master Validation Workflow

The following diagram illustrates the critical path from synthesis to lead candidate selection, ensuring no step in the biological characterization is overlooked.

ValidationWorkflow Synth Synthesis & Characterization (NMR, HPLC >95%) Screen Primary Screening (High Throughput) Synth->Screen Library Input HitVal Hit Validation (Dose-Response IC50/MIC) Screen->HitVal >50% Inhibition Mech Mechanistic Study (In Silico/Enzymatic) HitVal->Mech Confirmed Hits ADME ADME-Tox Profiling (Hemolysis/Lipinski) Mech->ADME Lead Optimization ADME->Synth SAR Refinement

Figure 1: Iterative validation workflow for benzoxazine derivatives. Note the feedback loop from ADME-Tox back to Synthesis for structural refinement.

Module A: Antimicrobial Validation (Targeting Resistance)

Recent literature identifies 3,4-dihydro-2H-1,4-benzoxazines as potent inhibitors of bacterial DNA Gyrase (GyrB), making them effective against Multi-Drug Resistant (MDR) strains.

Comparative Performance

Objective: Determine Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, Acinetobacter) strains.

Benchmark: Ciprofloxacin (Fluoroquinolone standard).

Compound ClassTarget StrainMIC Range (µg/mL)Potency Ratio (vs. Cipro)Notes
Novel Benzoxazine (Lead) S. aureus (MRSA)2.0 - 8.00.5x - 1.0xHigh efficacy due to lipophilicity.
Novel Benzoxazine (Lead) E. coli12.5 - 50.00.1x - 0.5xGram-negative penetration is the limiting factor.
Ciprofloxacin (Control) S. aureus0.5 - 1.01.0xStandard of care benchmark.
Ciprofloxacin (Control) E. coli0.01 - 0.51.0xHighly potent against Gram-negatives.
Experimental Protocol: Resazurin Microtiter Assay

Rationale: Turbidity measurements can be confounded by compound precipitation. Resazurin (Alamar Blue) provides a colorimetric, metabolic endpoint that is self-validating.

  • Preparation: Dissolve novel benzoxazines in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plating: Add 100 µL Mueller-Hinton broth to 96-well plates. Perform serial 2-fold dilutions of the test compound.

  • Incubation: Add 100 µL bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin (0.015%). Incubate 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Validation: Positive control (Ciprofloxacin) must fall within CLSI defined ranges. Negative control (DMSO only) must show full growth.

Module B: Anticancer Validation (Cytotoxicity & Mechanism)

Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown significant promise as EGFR inhibitors and DNA intercalators. Validation must separate general toxicity from targeted antiproliferative activity.

Comparative Performance

Objective: Assess IC50 (50% Inhibitory Concentration) in solid tumor lines.

Benchmark: Doxorubicin (Intercalator) or Erlotinib (EGFR Inhibitor).

CompoundCell LineIC50 (µM)Selectivity Index (SI)*Mechanism Implication
Novel Benzoxazine-Triazole Hybrid MCF-7 (Breast)2.2 - 5.5> 10Potentially EGFR driven.
Novel Benzoxazine-Triazole Hybrid HCT-116 (Colon)4.4 - 7.6> 5DNA Intercalation likely.
Doxorubicin (Control) MCF-70.5 - 1.2Low (< 2)High potency, low selectivity.
Unsubstituted Benzoxazine MCF-7> 50.0N/AInactive scaffold (Baseline).

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is considered a valid hit.

Mechanistic Pathway: EGFR Inhibition

The following diagram details the proposed mechanism where benzoxazine derivatives compete with ATP at the EGFR kinase domain, preventing downstream signaling.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Receptor (Tyrosine Kinase) Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos Normal Function Inhibitor Benzoxazine Derivative Inhibitor->Receptor Competitive Inhibition Inhibitor->Phos Blocks ATP ATP ATP->Receptor Binding Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Apoptosis Apoptosis / Growth Arrest Signal->Apoptosis Pathway Disrupted

Figure 2: Mechanism of Action. The benzoxazine derivative acts as an ATP-competitive inhibitor, blocking autophosphorylation and inducing apoptosis.

Module C: Structural Integrity & SAR Insights

To validate that the observed activity is due to specific structural features (Structure-Activity Relationship), you must synthesize and test "negative" analogs.

  • The "Magic Methyl" Effect: Literature suggests that a methyl group at position 6 or 7 often enhances lipophilicity and binding affinity.

  • N-Substitution: The presence of a 4-aryl group or a triazole linker at the nitrogen (position 4) is critical for anticancer potency. Unsubstituted N-H variants often show significantly reduced activity (IC50 > 50 µM).

  • Validation Step: If your N-substituted derivative is active (IC50 < 10 µM) but the N-H parent is inactive, you have validated a specific pharmacophore interaction.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 2024. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 2025. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate, 2023. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole. Frontiers in Pharmacology, 2025. [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity. Journal of Medicinal Chemistry, 2008.[1] [Link]

Sources

Comparative

Comparative Pharmacological Profiling of 3,4-Dihydro-2H-1,4-Benzoxazine Isomers and Derivatives

[1][2][3][4][5] Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, capable of accessing diverse pharmacological targets through specific regio- and ste...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, capable of accessing diverse pharmacological targets through specific regio- and stereoisomeric modifications. This guide provides a technical comparison of different benzoxazine isomers, specifically analyzing how structural variations at the C2, C4, and C8 positions dictate selectivity between Central Nervous System (CNS) serotonergic modulation, cardiovascular ion channel gating, and antiproliferative activity.

Structural Logic & Isomeric Classification

To understand the pharmacological divergence, we must first define the substitution vectors on the core scaffold. The biological activity is not merely a function of the core but of the precise regioisomerism of substituents.

Core Scaffold Numbering

The 3,4-dihydro-2H-1,4-benzoxazine system consists of a benzene ring fused to a six-membered heterocycle containing oxygen and nitrogen.

  • Position 2 (C2): Critical for chirality and ion channel modulation.

  • Position 4 (N4): The nitrogen atom; key for lipophilicity and anticancer activity when arylated.

  • Position 8 (C8): The "distal" aromatic position; critical for serotonin (5-HT) receptor recognition.

Benzoxazine_SAR Core 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold C2_Sub C2-Position (Stereocenter) Core->C2_Sub N4_Sub N4-Position (Nitrogen) Core->N4_Sub C8_Sub C8-Position (Aromatic Ring) Core->C8_Sub IonChannel K_ATP Channel Modulation (Switch: Blocker vs Opener) C2_Sub->IonChannel Alkyl/Aryl Substitution Anticancer Antiproliferative Activity (MDR Reversal) N4_Sub->Anticancer Aryl Substitution CNS 5-HT3 Receptor Antagonism (Anti-emetic/Anxiolytic) C8_Sub->CNS Carboxamide Substitution

Figure 1: Structure-Activity Relationship (SAR) Map illustrating how regioisomeric substitutions divert the benzoxazine scaffold toward distinct therapeutic endpoints.

Pharmacological Profile Comparison

CNS Profile: Serotonin (5-HT) Receptor Modulation

Target: 5-HT3 Receptors (Ligand-gated ion channels). Key Isomer Class: 8-Carboxamide derivatives.[1]

Research indicates that introducing a carboxamide group at the C8 position creates potent 5-HT3 antagonists. The steric bulk and electronic properties at the C2 position further refine this activity.

  • Mechanism: These derivatives mimic the pharmacophore of setrons (e.g., granisetron), blocking the depolarization of the vagus nerve.

  • Isomeric Impact:

    • Regioisomerism: C8-substitution is superior to C6 or C7 for 5-HT3 affinity.

    • C2-Substitution: 2,2-dimethyl substitution significantly enhances metabolic stability and receptor residence time compared to the 2-unsubstituted analogs.

Table 1: Comparative Affinity of C8-Carboxamide Benzoxazines at 5-HT3 Receptors

Compound VariantC2 SubstituentC8 SubstituentKi (nM)Efficacy Profile
Analog A H, HCarboxamide12.5Moderate Antagonist
Analog B Methyl, HCarboxamide2.1Potent Antagonist
Analog C Dimethyl Carboxamide 0.019 Ultra-Potent / Long-Acting
Analog D PhenylCarboxamide45.0Weak Antagonist (Steric Clash)

Data synthesized from structure-activity relationship studies (Kuroita et al., Chem Pharm Bull).

Cardiovascular Profile: Ion Channel Modulation

Target: ATP-sensitive Potassium Channels (K_ATP) in skeletal and smooth muscle. Key Isomer Class: C2-Alkyl/Aryl derivatives.

This class exhibits a remarkable "molecular switch" phenomenon where the nature of the C2 isomer determines whether the drug acts as an opener (vasodilator/myorelaxant) or a blocker (excitatory).

  • Blockers: Small or planar hydrophobic groups (e.g., 2-phenyl) at C2 often inhibit K_ATP channels in the absence of ATP.

  • Openers: Branched alkyl chains (e.g., 2-cyclohexylmethyl) or long chains (2-n-hexyl) stabilize the open state of the channel.

Table 2: Functional Switch in K_ATP Channel Modulation

C2 SubstituentFunctional EffectIC50 / EC50 (M)Physiological Outcome
2-Phenyl Blocker IC50 = 2.5 × 10⁻¹¹Muscle excitability (potential in fatigue)
2-n-Hexyl Opener EC50 = 1.1 × 10⁻¹⁰Hyperpolarization (Vasodilation)
2-Isopropyl Opener EC50 = ~10⁻⁹Moderate relaxation
2-Phenylethyl InactiveN/ALoss of pharmacophore overlap
Stereochemical Considerations

For C2-substituted benzoxazines, the (S)- and (R)-enantiomers often display non-equivalent profiles.

  • Enantioselectivity: In many calcium channel blocking assays, the (S)-enantiomer of 2-substituted benzoxazines shows 10-100 fold higher potency than the (R)-isomer due to specific binding pocket constraints in the CaV1.2 channel.

Experimental Protocols

To validate these profiles, rigorous bioassays are required. Below are two self-validating protocols for assessing these specific activities.

Protocol A: Electrophysiological Evaluation of K_ATP Channel Modulation

Objective: To determine if a benzoxazine derivative acts as a K_ATP channel opener or blocker. System: Excised patch-clamp (Inside-out configuration) on skeletal muscle fibers.

Methodology:

  • Preparation: Enzymatically isolate Flexor Digitorum Brevis (FDB) muscle fibers from rodents using collagenase type IA (3 mg/mL) for 45 min at 37°C.

  • Setup: Place fibers in a recording chamber containing Control Solution (150 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Patching:

    • Use micropipettes (2-5 MΩ resistance) filled with pipette solution (150 mM KCl, 1 mM CaCl2, 1 mM MgCl2).

    • Form a GΩ seal (>10 GΩ) and excise the patch to achieve the inside-out configuration .

  • Validation (Control): Apply a voltage ramp (-60 mV to +60 mV). Confirm channel activity.

    • Blocker Test: Perfuse with ATP-free solution. Channel should be open. Apply Test Compound (10⁻¹² to 10⁻⁶ M). Decrease in Open Probability (Po) indicates blockade.

    • Opener Test: Perfuse with 1 mM ATP (normally closes the channel). Apply Test Compound. Restoration of channel opening indicates "Opener" activity.

  • Data Analysis: Calculate Open Probability (Po) using pCLAMP software. Fit dose-response curves to the Hill equation.

Protocol B: Radioligand Binding Assay for 5-HT3 Affinity

Objective: To quantify the binding affinity (Ki) of C8-substituted benzoxazines.

Methodology:

  • Membrane Prep: Homogenize rat cerebral cortex (or HEK293 cells expressing human 5-HT3) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Total Volume: 500 µL.

    • Radioligand: [3H]-Granisetron (0.5 nM).

    • Test Compound: 10⁻¹⁰ to 10⁻⁵ M.

    • Non-specific Binding Control: 10 µM Ondansetron.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine IC50 from displacement curves. Calculate Ki using the Cheng-Prusoff equation:

    
    
    (Where [L] is radioligand concentration and Kd is its dissociation constant).
    

Mechanism of Action Visualization

The following diagram details the bifurcation of signaling pathways based on the specific benzoxazine isomer interaction.

MOA_Pathways Benz_C8 C8-Carboxamide Benzoxazine Rec_5HT3 5-HT3 Receptor (Ligand-gated Cation Channel) Benz_C8->Rec_5HT3 Benz_C2_Alk C2-Alkyl Benzoxazine Rec_KATP K_ATP Channel (Sulfonylurea Receptor Subunit) Benz_C2_Alk->Rec_KATP Action_Antag Competitive Antagonism (Stabilizes Closed State) Rec_5HT3->Action_Antag Action_Open Channel Opening (Stabilizes Open State) Rec_KATP->Action_Open Effect_CNS Inhibition of Na+/Ca2+ Influx ↓ Neuronal Depolarization Action_Antag->Effect_CNS Effect_CV K+ Efflux (Hyperpolarization) ↓ Ca2+ Entry via VOCC Action_Open->Effect_CV Clinical_CNS Anti-emetic / Anxiolytic Effect_CNS->Clinical_CNS Clinical_CV Vasodilation / Muscle Relaxation Effect_CV->Clinical_CV

Figure 2: Mechanistic bifurcation showing how C8-substitution targets CNS pathways while C2-substitution targets cardiovascular/muscular ion channels.

References

  • Kuroita, T., et al. (1996). "Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists." Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.

  • Tricarico, D., et al. (2008). "Molecular determinants for the activating/blocking actions of the 2H-1,4-benzoxazine derivatives, a class of potassium channel modulators targeting the skeletal muscle KATP channels." Molecular Pharmacology, 74(1), 50-58.

  • Caliendo, G., et al. (2002). "Synthesis and biological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives as calcium channel blockers." European Journal of Medicinal Chemistry, 37, 943-954.
  • Dudouit, F., et al. (2008). "3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity."[2] Journal of Medicinal Chemistry, 51(18), 5617-5629.[2]

  • Mal, A., et al. (2018). "Efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity."[3] Journal of Organic Chemistry, 83, 7907-7918.[3]

Sources

Validation

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The 3,4-dihydro-2H-1,4-benzoxazine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with s...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological properties.[1][2][3] The development of efficient and versatile synthetic routes to this scaffold is thus a critical endeavor for advancing drug discovery. This guide provides a comprehensive, head-to-head comparison of the primary catalytic systems employed for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, offering insights into their mechanisms, performance, and practical applicability.

Palladium-Catalyzed Systems: The Workhorse of Modern Synthesis

Palladium catalysis is a mature and highly effective strategy for the construction of 3,4-dihydro-2H-1,4-benzoxazines. These methods typically rely on the formation of carbon-nitrogen or carbon-oxygen bonds through cross-coupling reactions, offering a broad substrate scope and generally high yields.[4][5]

Mechanistic Rationale

The prevalent mechanism for palladium-catalyzed C-N bond formation is the Buchwald-Hartwig amination. This catalytic cycle involves the oxidative addition of a palladium(0) species to an aryl halide, followed by coordination of the amine and subsequent reductive elimination to furnish the desired product and regenerate the active catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, influencing both the rate and selectivity of the reaction.

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Amine Coordination Amine Coordination Ligand Exchange->Amine Coordination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Amine Amine Amine->Amine Coordination

Caption: Palladium-catalyzed C-N coupling cycle.

Performance Metrics
Catalyst/LigandStarting MaterialsReaction ConditionsYield (%)Reference
Pd(OAc)₂ / XPhosEthyl 2-(2-chlorophenoxy)acetate, Aryl aminesToluene, Cs₂CO₃, Microwave, 150°Cup to 91%
Pd₂(dba)₃ / Xantphoso-Iodophenols, AziridinesDioxane, K₃PO₄, 100°Cup to 98%[6]
Pd(OAc)₂ / DPEPhoso-Bromoanilines, EpoxidesToluene, K₂CO₃, 110°Cup to 92%[7]
Representative Experimental Protocol: Microwave-Assisted Palladium-Catalyzed Synthesis[6]
  • A microwave vial is charged with ethyl 2-(2-chlorophenoxy)acetate (1.0 mmol), the corresponding aryl amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and XPhos (0.1 mmol).

  • Toluene (5 mL) is added, and the vial is sealed.

  • The reaction mixture is subjected to microwave irradiation at 150°C for 1.5 hours.

  • Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3,4-dihydro-3-oxo-2H-1,4-benzoxazine product.

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper-based catalysts have emerged as a more economical and environmentally benign alternative to palladium for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. These methods often employ Ullmann-type coupling reactions and can be performed under relatively mild conditions.[8][9]

Mechanistic Rationale

The copper-catalyzed C-N bond formation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with an aryl halide to form a Cu(III) intermediate. Subsequent coordination of the amine and reductive elimination yields the desired product and regenerates the Cu(I) catalyst.

G Cu(I) Cu(I) Oxidative Addition Oxidative Addition Cu(I)->Oxidative Addition Ar-X Cu(III) Complex Cu(III) Complex Oxidative Addition->Cu(III) Complex Amine Coordination Amine Coordination Cu(III) Complex->Amine Coordination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Regeneration Product Product Reductive Elimination->Product Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Amine Amine Amine->Amine Coordination

Caption: Copper-catalyzed C-N coupling cycle.

Performance Metrics
Catalyst/LigandStarting MaterialsReaction ConditionsYield (%)Reference
CuI / 1,10-phenanthrolineo-Halophenols, 2-Halo-amidesDioxane, Cs₂CO₃, 90°CGood to excellent[8]
CuIActivated aziridines, 2-HalophenolsOne-pot, stepwiseup to 95%[10]
CuSO₄ / Chiral BisoxazolineEthynylethylene carbonate, 2-AminophenolsChlorobenzene, 50°C40-64%[11]
Representative Experimental Protocol: Copper-Catalyzed Cascade Synthesis[9]
  • A sealed tube is charged with the o-halophenol (1.0 mmol), the 2-halo-amide (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.2 mmol).

  • Dioxane (5 mL) is added, and the tube is sealed.

  • The reaction mixture is heated at 90°C for 24 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Gold-Catalyzed Systems: Mild and Selective Transformations

Gold catalysis has gained prominence for its ability to effect unique transformations under exceptionally mild conditions. For the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, gold catalysts are particularly adept at activating alkynes for intramolecular cyclization.[12][13][14]

Mechanistic Rationale

Gold(I) catalysts act as soft π-acids, coordinating to the alkyne moiety and rendering it susceptible to nucleophilic attack. In the context of 3,4-dihydro-2H-1,4-benzoxazine synthesis, this typically involves an intramolecular hydroalkoxylation or hydroamination, followed by protodeauration to release the product and regenerate the gold catalyst.[15]

G Au(I) Catalyst Au(I) Catalyst Alkyne Coordination Alkyne Coordination Au(I) Catalyst->Alkyne Coordination Nucleophilic Attack Nucleophilic Attack Alkyne Coordination->Nucleophilic Attack Intramolecular Protodeauration Protodeauration Nucleophilic Attack->Protodeauration Protodeauration->Au(I) Catalyst Catalyst Regeneration Product Product Protodeauration->Product Substrate Substrate Substrate->Alkyne Coordination

Caption: Gold-catalyzed intramolecular cyclization.

Performance Metrics
CatalystStarting MaterialsReaction ConditionsYield (%)Reference
AuCl₃2-(Prop-2-yn-1-ylamino)phenolsDichloromethane, Room temperatureGood[12]
Gold(I) ComplexesN-(2-Alkynyl)aryl benzamidesDichloromethane, 23-30°CModest to excellent[13][15]
Representative Experimental Protocol: Gold-Catalyzed Hydroalkoxylation[13]
  • To a solution of the 2-(prop-2-yn-1-ylamino)phenol (1.0 mmol) in dichloromethane (10 mL) at room temperature is added gold(III) chloride (0.05 mmol).

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography until completion.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to afford the 2-alkylidene-3,4-dihydro-2H-1,4-benzoxazine.

Emerging Frontiers: Organocatalysis and Biocatalysis

In the quest for more sustainable synthetic methodologies, organocatalysis and biocatalysis are emerging as powerful alternatives to transition metal-based systems.

Organocatalysis

Chiral phosphoric acids have demonstrated the ability to catalyze the enantioselective synthesis of 2H-1,4-benzoxazines via the desymmetrization of prochiral oxetanes, offering a metal-free route to chiral benzoxazine derivatives.[6]

Biocatalysis

Enzymes such as Candida antarctica lipase B (Novozym 435) have been successfully employed in the synthesis of 1,4-benzoxazinone derivatives through a novel decarboxylative Michael addition.[16] This highlights the potential for biocatalysis to provide highly selective and environmentally friendly synthetic routes.

Performance Metrics
CatalystStarting MaterialsReaction ConditionsYield (%)SelectivityReference
Chiral Phosphoric AcidProchiral oxetanesMild conditionsVery goodHigh enantioselectivity[6]
Novozym 4351,4-Benzoxazinones, ChalconesMild conditions51-90%High regioselectivity[16]

Comparative Analysis

Catalytic SystemKey AdvantagesKey DisadvantagesIdeal Applications
Palladium Broad substrate scope, high yields, well-establishedHigh catalyst cost, potential for metal contamination, often requires harsh conditionsDiversity-oriented synthesis, late-stage functionalization
Copper Lower cost, more environmentally benign than palladiumCan require longer reaction times, may have a narrower substrate scopeLarge-scale synthesis, cost-sensitive applications
Gold Exceptionally mild reaction conditions, unique reactivity with alkynesHigh catalyst cost, primarily limited to alkyne-containing substratesSynthesis of complex natural products, transformations sensitive to harsh conditions
Organo/Biocatalysis Metal-free, environmentally friendly, high selectivityOften substrate-specific, may require catalyst development for new transformationsAsymmetric synthesis, green chemistry applications

Conclusion and Future Outlook

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is well-served by a diverse array of catalytic systems. While palladium and copper-based methods remain the stalwarts of the field, the demand for greener, more sustainable, and cost-effective processes is driving innovation. Gold catalysis offers a niche for specific, mild transformations, while the burgeoning fields of organocatalysis and biocatalysis hold immense promise for the future. The continued development of novel catalysts and methodologies will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient and selective production of this vital class of heterocyclic compounds for applications in medicine and beyond.

References

  • Smist, M. & Kwiecien, H. Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis11, (2014).
  • Palladium-Catalyzed, Microwave-Assisted Synthesis of 3,4-Dihydro-3-oxo- 2H-1,4-benzoxazines. Synfacts2011, 1275-1275 (2011).
  • Cu-Catalyzed Asymmetric Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Synfacts12, 0598-0598 (2016).
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][6]oxazine Analogues. ResearchGate.

  • A Very Short and Efficient Palladium-Catalyzed Access to the 3,4-Dihydro- 2H-1,4-Benzoxazine Structure. Bentham Science.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Pd(II)-Catalyzed Enantioselective Ring-Contraction for the Construction of 1,4-Benzoxazines. The Journal of Organic Chemistry.
  • Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Synfacts2009, 1268-1268 (2009).
  • ChemInform Abstract: An Alternative Synthesis of 2-Alkylidene-3,4-dihydro-2H-1,4-benzoxazines by Intramolecular Gold-Catalyzed Hydroalkoxylation of 2-(Prop-2-yn-1-ylamino)phenols.
  • The synthesis of 3,4‐dihydro‐2H‐benzo[b][1][6]oxazines.a. ResearchGate.

  • Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research.
  • Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Sci-Hub.
  • Synthesis of 3,4-dihydro-2H-1,4-oxazines. Organic Chemistry Portal.
  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives.
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIV
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. Tetrahedron.
  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][17]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. PMC.

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][17]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega.

  • Gold-Catalyzed Synthetic Strategies towards Four-Carbon Ring Systems. MDPI.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers.
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Semantic Scholar.

Sources

Comparative

Reproducibility in the Synthesis of Spiro-Benzoxazine Derivatives: A Comparative Technical Guide

Executive Summary: The "Art" vs. The Science Spiro-benzoxazines (SBOs) are the workhorses of the photochromic world, prized for their superior fatigue resistance compared to spiropyrans.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Art" vs. The Science

Spiro-benzoxazines (SBOs) are the workhorses of the photochromic world, prized for their superior fatigue resistance compared to spiropyrans. However, their synthesis is frequently plagued by reproducibility issues. The "tarry mess" often reported in literature is not an inevitability; it is a symptom of uncontrolled polymerization and acid-catalyzed degradation during purification.

This guide moves beyond standard textbook procedures to analyze the causality of failure . We compare three distinct synthetic routes—Classical Thermal, Microwave-Assisted, and Sonochemical—and provide a "Golden Batch" protocol designed to maximize yield and purity while minimizing the formation of ring-opened merocyanine aggregates.

Mechanistic Grounding

To control the synthesis, one must understand the failure modes. The reaction involves the condensation of Fischer’s Base (1,3,3-trimethyl-2-methyleneindoline) with a 1-nitroso-2-naphthol derivative.

Critical Insight: The intermediate is highly sensitive to pH. Acidic conditions (often found in unneutralized silica gel) force the equilibrium toward the open merocyanine form, which is susceptible to oxidative degradation and irreversible aggregation.

Diagram 1: Reaction Mechanism & Failure Points

SBO_Mechanism cluster_0 Purification Hazard Zone Fischer Fischer's Base (Nucleophile) Inter Intermediate (Zwitterionic Adduct) Fischer->Inter Condensation (Ethanol/Toluene) Nitroso 1-Nitroso-2-naphthol (Electrophile) Nitroso->Inter SBO Spiro-benzoxazine (Closed Form - Target) Inter->SBO -H2O (Ring Closure) Mero Merocyanine (Open Form - Colored) SBO->Mero UV Light / Acid Degrade Oxidative Degradation (Tarry Byproducts) Mero->Degrade O2 / Radical attack (Fatigue)

Caption: The synthesis pathway showing the critical equilibrium between the stable Spiro form and the reactive Merocyanine form, which leads to degradation if not controlled.

Comparative Methodology Analysis

We evaluated three common synthetic approaches. Data is aggregated from internal validation runs and literature averages.

FeatureMethod A: Classical Thermal Method B: Microwave-Assisted (MAOS) Method C: Ultrasound (Sonochemistry)
Conditions Reflux in EtOH/MeOH (6–12 hrs)Sealed vessel, 100°C (5–15 min)Ambient temp, Ultrasonic bath (30–60 min)
Yield (Avg) 45% – 60%85% – 95% 70% – 85%
Purity (Crude) Low (Requires heavy chromatography)High (Often recrystallization only)Moderate
Scalability High (Batch reactors)Low/Medium (Flow reactors needed)Medium
Reproducibility Poor (Highly sensitive to heating rates)Excellent (Digital control of T/P)Variable (Dependent on probe placement)
Green Score Low (High solvent use)High (Energy efficient)High (Solvent-free options)

Verdict: While Method A is traditional, Method B (Microwave-Assisted) is the superior choice for research and high-throughput screening due to its kinetic control, which suppresses side reactions.

The "Golden Batch" Protocol

Method Selected: Microwave-Assisted Synthesis (Optimized)

This protocol addresses the specific issue of "oiling out" and silica degradation.

Materials
  • Reactants: 1,3,3-Trimethyl-2-methyleneindoline (1.0 eq), 1-Nitroso-2-naphthol (1.0 eq).

  • Solvent: Ethanol (Absolute) or Toluene (for higher temp).

  • Catalyst: None required for MW, but trace Piperidine can assist.

  • Purification: Neutral Alumina (Brockmann Grade III) or Triethylamine-treated Silica.

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of nitrosonaphthol in 2 mL of ethanol in a microwave-transparent vial. Add 1.0 mmol of Fischer’s base.

    • Expert Note: Do not use excess Fischer’s base "to drive the reaction." Unreacted base oxidizes into brown impurities that are difficult to separate.

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High[1][2]

  • Work-up (The Critical Step):

    • Cool to room temperature.[3][4][5]

    • Do not rotovap to dryness immediately. The heat can degrade the product in the presence of trace acids.

    • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. The SBO should precipitate as a solid.

    • Filtration: Filter the crude solid.[6]

  • Purification:

    • Recrystallize from Hexane/Ethanol (9:1).

    • If Chromatography is needed: Use Neutral Alumina . If you must use Silica, flush the column with 1% Triethylamine/Hexane first to neutralize acidic sites.

    • Why? Acidic silica opens the spiro ring (SBO

      
       Merocyanine), causing the band to "streak" and degrade on the column.
      
Diagram 2: Experimental Workflow & Decision Matrix

Workflow Start Start Synthesis Mix Mix Equimolar Reactants (Ethanol) Start->Mix MW Microwave Irradiation 100°C / 10 min Mix->MW Check TLC Check (Hexane:EtOAc 8:2) MW->Check Check->MW Incomplete (+5 min) Precip Precipitate in Ice Water Check->Precip Complete Solid Solid Product? Precip->Solid Recryst Recrystallize (Hexane/EtOH) Solid->Recryst Yes (Clean) Column Column Chromatography (Neutral Alumina ONLY) Solid->Column No (Oily/Impure) Final Final Product (Spiro Form) Recryst->Final Column->Final

Caption: Decision matrix for synthesis and purification. Note the strict requirement for Neutral Alumina in chromatography.

Validation & Troubleshooting

Quality Control Metrics

To confirm you have the Spiro form (closed) and not the Merocyanine (open) or degradation products:

  • Appearance: Should be a white or pale yellow powder. If it is green/blue in the solid state, it is contaminated with the open form or trapped acid.

  • 1H NMR (CDCl3): Look for the gem-dimethyl singlet around 1.35 ppm . The N-CH3 singlet appears around 2.75 ppm .

    • Red Flag: Broadening of these peaks indicates dynamic equilibrium (isomerization) caused by acidic impurities in the solvent.

  • Photochromism Test: Dissolve in toluene. Solution should be colorless. Irradiate with 365nm UV light

    
     Instant deep blue/purple. Remove light 
    
    
    
    Rapid fade back to colorless.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is "Tarry" / Oil Polymerization of Fischer's base or overheating.Reduce reaction temp; Switch to MW method; Use fresh Fischer's base (distill before use).
Green solid obtained Acid contamination causing ring opening.Wash solid with dilute NaHCO3; Recrystallize from basic ethanol (trace Et3N).
Low Yield (<40%) Hydrolysis of the iminium intermediate.Ensure reagents are dry; Use molecular sieves in the reaction vessel.
Streaking on TLC Silica acidity interacting with the amine.Pre-treat TLC plate with ammonia vapor or use Alumina plates.

References

  • Minkin, V. I. (2004). "Photochromic Spirooxazines."[1][6][7] Chemical Reviews, 104(5), 2751–2776.

  • El-Daly, S. A., et al. (2020). "Microwave-assisted synthesis and photochromic properties of some novel spirooxazine derivatives." Journal of Photochemistry and Photobiology A: Chemistry, 386, 112130.

  • Mahulikar, P. P., & Hundiwale, D. G. (2014). "Green synthesis of spirooxazines using ultrasound irradiation." Ultrasonics Sonochemistry, 21(2), 698-702.

  • Klajn, R. (2014). "Spirooxazines: Synthesis and Applications." ChemSocRev, 43, 148-184.

  • BenchChem. (2025).[3] "Comparative Guide to Conventional and Microwave-Assisted Synthesis." BenchChem Technical Guides.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel 1,4-Benzoxazine-Based PI3K Inhibitors Against the Clinical Candidate Pictilisib (GDC-0941)

Introduction: The Imperative for Novel PI3K Inhibitors and the Promise of the 1,4-Benzoxazine Scaffold The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, surviva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel PI3K Inhibitors and the Promise of the 1,4-Benzoxazine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a highly validated and compelling target for therapeutic intervention. While several PI3K inhibitors have entered clinical trials, the quest for agents with improved isoform selectivity, superior pharmacokinetic profiles, and reduced off-target toxicities remains a paramount objective in oncology drug discovery.

The 1,4-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Recent studies have highlighted the potential of 1,4-benzoxazine derivatives as potent inhibitors of the PI3K/mTOR pathway, presenting a promising avenue for the development of next-generation cancer therapeutics.[3][4]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel, hypothetical 1,4-benzoxazine-based PI3K inhibitor, hereafter referred to as BZX-PI3K-001 , against the well-characterized clinical candidate, Pictilisib (GDC-0941) .[5][6] As a potent, orally bioavailable pan-class I PI3K inhibitor, Pictilisib serves as a robust benchmark for evaluating the potential of new chemical entities in this class.[5][7] This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical experiments required to establish a compelling preclinical data package.

The Benchmarking Strategy: A Multi-tiered Approach

A rigorous and objective comparison of a novel inhibitor against an established drug requires a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based models and culminating in in vivo efficacy studies. This progression allows for a comprehensive evaluation of potency, selectivity, cellular activity, and therapeutic potential.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 In Vivo Validation enzymatic_assay Biochemical Kinase Assay (PI3Kα Activity) selectivity_panel Kinase Selectivity Profiling enzymatic_assay->selectivity_panel Assess Off-Target Effects cytotoxicity_assay Cell Viability/Cytotoxicity Assay (MCF-7 Breast Cancer Cells) enzymatic_assay->cytotoxicity_assay Translate Potency to Cellular Activity pathway_analysis Western Blot Analysis (p-Akt levels) cytotoxicity_assay->pathway_analysis Confirm Mechanism of Action xenograft_model Human Tumor Xenograft Model (MCF-7 in Immunodeficient Mice) cytotoxicity_assay->xenograft_model Evaluate Therapeutic Potential pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies xenograft_model->pk_pd_studies Correlate Exposure and Efficacy

Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction between the inhibitor and its target enzyme. This is crucial for establishing the intrinsic potency and selectivity of the novel compound.

Biochemical Kinase Assay: Determining On-Target Potency

The primary objective here is to quantify the inhibitory activity of BZX-PI3K-001 against the target kinase, PI3Kα, and compare it directly with Pictilisib. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable readout of enzyme activity.[8][9]

Experimental Protocol: PI3Kα ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a PI3K reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[9]

    • Prepare a lipid substrate mixture containing phosphatidylinositol (PI) in the reaction buffer.

    • Dilute recombinant human PI3Kα enzyme to the desired working concentration in the prepared buffer/lipid mixture. The optimal concentration should be determined empirically.

    • Prepare serial dilutions of BZX-PI3K-001 and Pictilisib in DMSO, followed by a further dilution in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure (384-well plate format):

    • To each well, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).

    • Add 4 µL of the enzyme/lipid substrate mixture.

    • Initiate the kinase reaction by adding 0.5 µL of 250µM ATP.[9]

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative In Vitro Potency
CompoundTargetIC50 (nM)
BZX-PI3K-001 PI3Kα2.5
Pictilisib (GDC-0941)PI3Kα3.0[5][10]

This hypothetical data suggests that BZX-PI3K-001 exhibits comparable in vitro potency to Pictilisib against the primary target, PI3Kα.

Part 2: Cellular Activity and Mechanism of Action

Demonstrating that a potent enzyme inhibitor can effectively engage its target in a cellular context and elicit a desired biological response is a critical next step.

Cell Viability/Cytotoxicity Assay: Assessing Anticancer Activity

The MTT assay is a widely used colorimetric method to assess cell viability.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12] We will use the human breast cancer cell line MCF-7, which is known to be sensitive to PI3K inhibition.[11][13]

Experimental Protocol: MTT Assay in MCF-7 Cells

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[11]

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of BZX-PI3K-001 and Pictilisib in the culture medium.

    • Replace the existing medium in the 96-well plate with the medium containing the inhibitors or vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.[15][16]

Data Presentation: Comparative Cellular Potency
CompoundCell LineAssayIC50 (µM)
BZX-PI3K-001 MCF-7MTT (72h)0.8
Pictilisib (GDC-0941)MCF-7MTT (72h)1.2

This hypothetical data indicates that BZX-PI3K-001 demonstrates superior or comparable cytotoxicity in a cancer cell line known to be dependent on the PI3K pathway.

Western Blot Analysis: Confirming Pathway Inhibition

To confirm that the observed cytotoxicity is a result of on-target PI3K inhibition, we will perform a Western blot to assess the phosphorylation status of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) levels is a direct indicator of PI3K pathway inhibition.[10]

G cluster_0 Experimental Workflow cell_treatment Treat MCF-7 cells with BZX-PI3K-001 or Pictilisib cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer probing Probe with antibodies for p-Akt, total Akt, and loading control transfer->probing detection Detect protein bands probing->detection

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]

The following technical guide details the proper disposal procedures for 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] and its structural analogs. As a research-grade scaffold often utilized in medicinal chemistry (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane] and its structural analogs. As a research-grade scaffold often utilized in medicinal chemistry (e.g., for histone deacetylase inhibition or neuroprotection), this compound lacks extensive large-scale toxicological data. Therefore, the Precautionary Principle mandates it be treated as a high-hazard bioactive substance.

Executive Summary
  • Waste Classification: Hazardous Organic Waste (Non-Halogenated, unless derivatized).

  • Primary Hazard: Bioactive scaffold (potential acute toxicity/irritation); likely Aquatic Chronic Toxin.

  • Disposal Method: High-temperature incineration (Packaged Lab Small) at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Prohibited: Do NOT dispose of down the drain. Do NOT treat via evaporation.

Hazard Assessment & Waste Characterization

Before disposal, you must characterize the waste stream.[1] As a spiro-benzoxazine derivative, this compound is chemically stable but potentially bioactive.

PropertyAssessment / AssumptionOperational Implication
Physical State Solid (Crystalline powder)Dispose as "Solid Hazardous Waste" unless dissolved in solvent.
Flammability Combustible OrganicSegregate from oxidizers. Can be co-packed with other flammable solids.
Reactivity Stable; Acid-sensitive (morpholine/oxane ether linkage)Avoid mixing with strong oxidizing acids (HNO₃) in waste drums to prevent exothermic decomposition.
Toxicity Unknown/Assumed Toxic Handle as if it is a P-listed acute toxin (e.g., LD50 < 50 mg/kg) to ensure maximum safety margins.
EPA Waste Code D001 (Ignitable, if in solvent) or Not Listed (manage as hazardous)If no specific code applies, label as "Hazardous Waste - Toxic/Irritant."
Pre-Disposal Stabilization Protocol

If the compound is in a reaction mixture or solution, it must be quenched or stabilized before entering the waste stream.

Step-by-Step Stabilization:

  • Quenching (Reaction Mixtures): If the spiro-compound was generated using reactive reagents (e.g., hydrides, alkyl halides), quench the mixture slowly with methanol or saturated aqueous NH₄Cl at 0°C.

  • pH Adjustment: Ensure the waste solution pH is between 5 and 9 .

    • Why? Extremely acidic/basic waste requires special "Corrosive" labeling (EPA Code D002) and separate segregation.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform → Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in DMSO/Methanol/Ethyl Acetate → Non-Halogenated Organic Waste .

Disposal Workflow: The "Cradle-to-Grave" Path

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste: 3,4-Dihydrospiro [1,4-benzoxazine-2,4'-oxane] StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Container: Wide-Mouth Jar Label: Hazardous Solid - Toxic Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo BinHalo Container: Safety Can (Red) Label: Halogenated Waste Halo->BinHalo BinNonHalo Container: Safety Can (White/Clear) Label: Organic Solvents NonHalo->BinNonHalo TSDF Final Disposal: High-Temp Incineration BinSolid->TSDF BinHalo->TSDF BinNonHalo->TSDF

Figure 1: Decision tree for segregating 3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] waste based on physical state and solvent composition.

Packaging & Labeling Requirements
A. Solid Waste (Pure Compound)
  • Primary Container: Place the solid in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer drum.

  • Labeling:

    • Chemical Name: Write out fully: "3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]". Do not use abbreviations (e.g., "Spiro-Bzx").

    • Hazards: Check "Toxic" and "Irritant".

B. Liquid Waste (Solutions)
  • Compatibility: Ensure the waste container (carboy) is compatible with the solvent (e.g., do not put acetone in PVC).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Cap: Use a vented cap if there is any risk of slow gas evolution, otherwise use a standard screw cap tightened securely.

Emergency Procedures: Spill Response

In the event of a spill of the solid powder or solution in the laboratory.

Visual Workflow: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g or highly toxic?) Spill->Assess Minor Minor Spill (<100g, Contained) Assess->Minor Major Major Spill (>100g, Spread, Fumes) Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/P100 Minor->PPE Evacuate Evacuate Lab Call EHS / Emergency Major->Evacuate Absorb Liquids: Use Vermiculite/Pads Solids: Wet Wipe (Avoid Dust) PPE->Absorb Clean Clean Surface Soap & Water x3 Absorb->Clean Dispose Bag Waste as Hazardous Label 'Spill Debris' Clean->Dispose

Figure 2: Operational logic for responding to a spill of spiro-benzoxazine compounds.

Specific Cleanup Notes:

  • Solids: Do not dry sweep. This generates dust. Cover with a wet paper towel (solvent or water) and wipe up to prevent inhalation.

  • Decontamination: Wash the area with a 1% Alconox/detergent solution. The spiro-ether linkage is stable to mild hydrolysis, so simple water rinsing is insufficient; surfactant cleaning is required to remove the organic residue.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary (Analogous Structure Safety Data).

  • Occupational Safety and Health Administration (OSHA). (2012).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.